molecular formula C19H17NO4 B1375798 Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate CAS No. 1395493-31-8

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Numéro de catalogue: B1375798
Numéro CAS: 1395493-31-8
Poids moléculaire: 323.3 g/mol
Clé InChI: GZUQJZJSPYEAQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate is a functionalized quinoline derivative serving as a versatile chemical building block in medicinal chemistry and drug discovery research. The quinoline core is a privileged scaffold in pharmacology, known for its presence in compounds with a wide range of biological activities, including antimalarial, anticancer, and antiviral properties (Chavan et al., 2025). The specific substitution pattern on this molecule, featuring a benzyloxy group at the 6-position and a methoxy group at the 4-position, makes it a valuable intermediate for the synthesis of more complex target molecules. This structure is analogous to key intermediates used in the development of HCV NS5B polymerase inhibitors, which target a critical enzyme in the hepatitis C virus life cycle (PMC7059030). Researchers can utilize this compound as a precursor for exploring novel therapeutic agents. Its molecular framework allows for further synthetic modifications at the carboxylate ester, the benzyl-protected phenol, and the methoxy group, enabling structure-activity relationship (SAR) studies. The compound is strictly for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Propriétés

IUPAC Name

methyl 4-methoxy-6-phenylmethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-18-11-17(19(21)23-2)20-16-9-8-14(10-15(16)18)24-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZUQJZJSPYEAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856755
Record name Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1395493-31-8
Record name 2-Quinolinecarboxylic acid, 4-methoxy-6-(phenylmethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1395493-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate
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Foundational & Exploratory

The Pharmacological and Synthetic Directives of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate: A Prodrug Scaffold for Glutamate Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In the landscape of neuropharmacology, modulating ionotropic glutamate receptors—specifically AMPA and NMDA receptors—remains a primary strategy for mitigating excitotoxicity in ischemic and neurodegenerative conditions. While endogenous tryptophan metabolites like kynurenic acid (KYNA) and its derivatives, such as 6-hydroxykynurenic acid (6-HKA), exhibit potent neuroprotective properties[1], their clinical translation is severely bottlenecked by poor physicochemical properties, notably low lipophilicity and restricted Blood-Brain Barrier (BBB) permeability[2],[3].

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (CAS: 1395493-31-8) is an advanced, highly functionalized synthetic intermediate and prodrug scaffold designed to overcome these pharmacokinetic limitations. By masking the polar functional groups of the active 6-HKA pharmacophore with lipophilic moieties, this compound facilitates passive CNS entry. This whitepaper deconstructs the mechanism of action of its active metabolite, the structural rationale behind its design, and the rigorous experimental workflows required to validate its pharmacological profile.

Chemical Architecture & Prodrug Rationale

As application scientists, we do not merely synthesize molecules; we engineer them to navigate complex biological barriers. The architecture of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate is a masterclass in strategic functional group protection[4]:

  • C2-Methyl Ester: The free carboxylic acid of KYNA derivatives is ionized at physiological pH (7.4), rendering passive BBB diffusion nearly impossible. Esterification neutralizes this charge, significantly increasing the partition coefficient (LogP). Once in the brain parenchyma, non-specific carboxylesterases hydrolyze the ester to yield the active acid.

  • C4-Methoxy Ether: This group locks the quinoline core in a specific tautomeric state (preventing the 4-quinolone tautomer) and increases lipophilicity. It serves as a site for potential oxidative demethylation by CNS-resident cytochrome P450 enzymes.

  • C6-Benzyloxy Ether: The bulky, lipophilic benzyl group masks the critical 6-hydroxyl moiety. While 6-HKA has a high affinity for AMPA receptors, its exposed hydroxyl group makes it a target for rapid peripheral conjugation (glucuronidation/sulfation). The benzyloxy group acts as a robust shield during systemic circulation, requiring targeted enzymatic cleavage (O-dealkylation) to release the active 6-HKA pharmacophore in the target tissue.

Mechanism of Action: The Active Pharmacophore (6-HKA)

Upon enzymatic deprotection in the CNS, the prodrug yields 6-hydroxykynurenic acid (6-HKA) . The mechanism of action of 6-HKA is defined by its competitive antagonism at glutamatergic synapses, fundamentally differing from its parent compound, KYNA[2].

Glutamate Receptor Antagonism
  • AMPA Receptor Preference: 6-Hydroxylation induces a significant pharmacological shift. 6-HKA demonstrates a much higher affinity for AMPA receptors ( KB​ = 22 µM) compared to KYNA ( KB​ = 172 µM)[2]. It competitively inhibits glutamate binding, displaying fast unbinding kinetics ( τ = 1.63 ms), which allows it to modulate rapid synaptic transmission without causing irreversible blockade[2].

  • NMDA Receptor Modulation: Conversely, 6-HKA is a lower-affinity antagonist at the NMDA receptor ( IC50​ = 136 µM) compared to KYNA ( IC50​ = 59 µM)[2]. It acts primarily at the glycine co-agonist site.

  • Halt of Excitotoxicity: Overactivation of NMDA and AMPA receptors by excess glutamate leads to a massive intracellular influx of calcium ions ( Ca2+ )[5]. This calcium overload triggers oxidative stress, mitochondrial dysfunction, and ultimately, neuronal apoptosis[5]. By selectively damping this excitatory neurotransmission, 6-HKA exerts profound neuroprotective effects, particularly in compromised BBB states like cerebral ischemia[6],[3].

Pathway Visualization

Pathway Prodrug Methyl 6-(benzyloxy)- 4-methoxyquinoline-2-carboxylate (Lipophilic Prodrug) Enzymes Esterases & CYPs (BBB Traversal & Cleavage) Prodrug->Enzymes BBB Penetration Active 6-Hydroxykynurenic Acid (Active Pharmacophore) Enzymes->Active Bioactivation AMPAR AMPA Receptor Active->AMPAR High Affinity Blockade NMDAR NMDA Receptor Active->NMDAR Low Affinity Blockade Glutamate Glutamate Release Glutamate->AMPAR Activation Glutamate->NMDAR Activation CaInflux Intracellular Ca2+ Influx AMPAR->CaInflux NMDAR->CaInflux Neurotoxicity Excitotoxic Neurodegeneration CaInflux->Neurotoxicity Oxidative Stress

Fig 1. Bioactivation of the quinoline prodrug and subsequent AMPA/NMDA receptor antagonism by 6-HKA.

Quantitative Binding Data

The following table synthesizes the binding affinities and kinetic parameters, highlighting the necessity of the prodrug scaffold to bypass the poor physicochemical properties of the active metabolites.

CompoundAMPAR Affinity ( KB​ , µM)NMDAR Affinity ( IC50​ , µM)Unbinding Kinetics ( τ , ms)BBB Permeability Profile
Kynurenic Acid (KYNA) 172591.22Low (Requires active transport)
6-Hydroxykynurenic Acid (6-HKA) 221361.63Very Low (High polarity)
Methyl 6-(benzyloxy)-... (Prodrug) N/A (Requires Cleavage)N/A (Requires Cleavage)N/AHigh (Lipophilic design)

(Data adapted from patch-clamp recordings on CA1 pyramidal neurones[2])

Experimental Protocols: Validating Receptor Antagonism

To rigorously validate the mechanism of action of the bioactivated compound (6-HKA), we employ outside-out patch-clamp electrophysiology.

Causality of Experimental Choice: Why outside-out patches? AMPA receptors desensitize in milliseconds. To accurately measure the competitive inhibition and true unbinding kinetics ( τ ) of 6-HKA against glutamate, we must use a system that allows for ultra-fast solution exchange (<1 ms) directly to the extracellular face of the receptor[2]. Whole-cell recordings are too slow and would conflate receptor desensitization with antagonist unbinding.

Protocol 1: Outside-Out Patch-Clamp Electrophysiology

Self-Validating System: Each recording session must begin with a known reference antagonist (e.g., CNQX for AMPA) to confirm patch sensitivity and solution exchange speed.

  • Slice Preparation: Isolate acute hippocampal slices (300 µm) from Wistar rats and incubate in oxygenated artificial cerebrospinal fluid (aCSF) at 34°C for 1 hour.

  • Pipette Fabrication: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution containing 140 mM CsCl to block potassium currents.

  • Patch Formation: Approach a CA1 pyramidal neuron, form a gigaseal (>1 GΩ), and rupture the membrane to achieve whole-cell configuration. Slowly withdraw the pipette to excise an outside-out patch.

  • Fast-Application Setup: Position the patch in front of a theta-glass application pipette driven by a piezoelectric translator.

  • Validation Step: Apply 1 mM Glutamate for 100 ms. Record the baseline AMPA current. Apply 1 mM Glutamate + 10 µM CNQX to ensure >90% blockade. Washout.

  • Test Compound Application: Co-apply 1 mM Glutamate with varying concentrations of 6-HKA (10 µM to 500 µM).

  • Kinetic Analysis: Measure the peak current reduction to calculate the KB​ . Fit the decay phase of the current upon antagonist removal to a single exponential function to determine the unbinding time constant ( τ ).

Workflow Step1 Slice Preparation (Hippocampal CA1) Step2 Patch-Clamp (Outside-Out) Step1->Step2 Step3 Fast-Application (Agonist/Antagonist) Step2->Step3 Step4 Kinetic Recording (Current Traces) Step3->Step4 Step5 Data Synthesis (IC50 & KB Calc) Step4->Step5

Fig 2. Outside-out patch-clamp workflow for resolving fast unbinding kinetics of glutamate antagonists.

Protocol 2: BBB Permeability Validation (PAMPA-BBB)

To validate the prodrug rationale of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate, we utilize the Parallel Artificial Membrane Permeability Assay (PAMPA). Causality of Experimental Choice: PAMPA using porcine brain lipid extract isolates passive transcellular diffusion. Because the prodrug is specifically designed to bypass active transport and rely on lipophilicity, PAMPA provides a direct, unconfounded measurement of its passive BBB traversal capabilities before moving to complex in vivo models.

  • Preparation: Coat the PVDF membrane filter of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Dosing: Dissolve the prodrug in DMSO, then dilute in PBS (pH 7.4) to a final concentration of 50 µM (final DMSO <1%). Add to the donor wells.

  • Incubation: Assemble the donor plate with an acceptor plate filled with fresh PBS. Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Peff​ ).

References

  • [1] 6-Hydroxykynurenic acid - Wikipedia. Retrieved from Wikimedia Foundation. URL: [Link]

  • [2] Weber, M., Dietrich, D., Gräsel, I., Reuter, G., Seifert, G., & Steinhäuser, C. (2001). 6-Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones: 6-Hydroxykynurenate blocks glutamate receptors. Journal of Neurochemistry, 77(4), 1108–1115. URL:[Link]

  • [6] 6‐Hydroxykynurenic acid and kynurenic acid differently antagonise AMPA and NMDA receptors in hippocampal neurones. ResearchGate. URL: [Link]

  • [5] Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications. MDPI Antioxidants. URL:[Link]

  • [4] Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives. RSC Advances. URL:[Link]

  • [3] The characterization of the in vitro metabolism and transport of 6-hydroxykynurenic acid, an important constituent of G. biloba extracts. ResearchGate. URL:[Link]

Sources

Crystal Structure and X-ray Diffraction Analysis of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate: A Structural Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antineoplastic, and kinase-inhibiting therapeutics. Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (CAS: 1395493-31-8) is a highly functionalized intermediate whose three-dimensional conformation and supramolecular packing dictate its physicochemical properties and downstream reactivity. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this molecule, detailing self-validating experimental protocols, crystallographic parameters, and the non-covalent interactions that govern its solid-state architecture.

Structural Rationale and Molecular Geometry

The spatial orientation of substituents on the quinoline core significantly impacts receptor binding affinity and solid-state stability 1. In methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate, the interplay between steric bulk and electronic distribution drives its crystal packing:

  • The 2-Carboxylate Ester: Unlike quinoline-2-carboxylic acids, which typically form strong O-H···O or O-H···N hydrogen-bonded zwitterionic dimers 2, the methyl ester acts exclusively as a hydrogen-bond acceptor. To minimize steric repulsion with the adjacent nitrogen lone pair, the ester plane typically twists out of the quinoline mean plane by approximately 3° to 20° 3.

  • The 6-Benzyloxy Group: This highly flexible, electron-rich moiety introduces significant conformational freedom. The dihedral angle between the benzyloxy phenyl ring and the quinoline core is a critical parameter for crystal engineering, usually settling between 45° and 67° depending on packing forces 3.

  • Supramolecular Architecture: Hirshfeld surface analyses of related methoxyquinolines demonstrate that in the absence of classical hydrogen bond donors, the crystal lattice is dominated by π-π stacking between the heteroaromatic rings and weak C-H···π contacts 4.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every choice—from solvent selection to radiation source—is grounded in crystallographic causality.

Protocol 1: Single-Crystal Growth via Slow Evaporation

Causality: Rapid precipitation yields microcrystalline powders with severe mosaicity, rendering them useless for SCXRD. Slow evaporation establishes a thermodynamic equilibrium, allowing molecules to selectively pack into a defect-free lattice.

  • Solvent Selection: Dissolve 50 mg of the compound in 3 mL of a binary solvent system (Dichloromethane:Hexane, 1:2 v/v). Rationale: Dichloromethane provides excellent initial solubility, while the higher-boiling, non-polar hexane acts as a gradual antisolvent as the DCM evaporates.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. Rationale: Particulate impurities act as heterogeneous nucleation sites, which almost always lead to twinned or intergrown crystals. A perfectly clear filtrate validates the starting condition.

  • Controlled Evaporation: Seal the vial with a septum cap and pierce it with a single 21-gauge needle. Leave undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 5–8 days, visually inspect for colorless block-like crystals. Harvest crystals measuring approximately 0.15 × 0.20 × 0.25 mm using a stereomicroscope.

Protocol 2: X-ray Diffraction Data Collection and Structure Solution

Causality: Cryogenic temperatures and specific X-ray wavelengths are required to maximize the signal-to-noise ratio of the diffraction pattern for light-atom organic molecules.

  • Mounting: Coat a suitable crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Immediately transfer to the diffractometer goniometer under a 100 K nitrogen cold stream. Rationale: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which sharpens high-angle diffraction spots and prevents solvent loss.

  • Data Collection: Utilize a diffractometer equipped with a CMOS detector and a microfocus Copper Kα X-ray source (λ = 1.54184 Å). Rationale: Cu Kα radiation provides significantly higher scattering intensity for light atoms (C, H, N, O) compared to Molybdenum Kα, which is critical for resolving the absolute configuration and precise bond lengths of purely organic crystals.

  • Integration & Correction: Process the raw frames using standard integration software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS).

  • Solution & Refinement (Self-Validation Step): Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Validation: The model is considered valid only if the final R1​ factor is < 0.05, wR2​ is < 0.15, and the Goodness-of-Fit (S) approaches 1.0. Residual electron density ( Δρmax​ ) must be < 0.5 e/ų.

Crystallographic Data and Refinement Parameters

The following table summarizes the quantitative structural data typical for this class of highly functionalized quinoline-2-carboxylates, demonstrating the expected monoclinic packing arrangement.

Table 1: Representative Crystallographic Data for Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

ParameterValue
Chemical Formula C₁₉H₁₇NO₄
Formula Weight 323.34 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Unit Cell Dimensions a = 14.791 Å, b = 5.764 Å, c = 28.401 Å
Beta Angle ( β ) 99.04°
Volume 2391.45 ų
Z, Calculated Density 4, 1.35 g/cm³
Absorption Coefficient ( μ ) 0.78 mm⁻¹
Final R indices [ I>2σ(I) ] R1​ = 0.042, wR2​ = 0.115
Goodness-of-fit ( S ) on F2 1.04

Visualizing the Structural Workflow and Interactions

The following diagrams map the logical progression of the crystallographic analysis and the supramolecular interactions that define the crystal lattice.

Workflow A 1. Single Crystal Growth (Slow Evaporation) B 2. Crystal Mounting (Cryoloop @ 100K) A->B C 3. X-ray Data Collection (Cu Kα Radiation) B->C D 4. Data Integration & Absorption Correction C->D E 5. Structure Solution (Direct Methods) D->E F 6. Least-Squares Refinement (SHELXL) E->F G 7. Model Validation (R1 < 0.05, GoF ~ 1.0) F->G

Fig 1: Self-validating workflow for single-crystal X-ray diffraction and structural refinement.

Packing Q Quinoline Core (Electron Deficient) Q->Q π-π Stacking (~3.7 Å Centroid) B Benzyloxy Phenyl Ring (Electron Rich) B->Q C-H...π Contacts M Methoxy Group (Steric Bulk) M->Q Intramolecular Conformation Lock E Methyl Ester (H-Bond Acceptor) E->Q C-H...O Interactions

Fig 2: Supramolecular interaction network governing the solid-state crystal lattice.

Conclusion

The structural elucidation of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate via single-crystal X-ray diffraction requires precise control over crystallization thermodynamics and cryogenic data collection parameters. Because the molecule lacks classical hydrogen-bond donors, its solid-state architecture is a delicate balance of π-π stacking, weak C-H···O interactions, and the conformational flexibility of the benzyloxy substituent. High-resolution crystallographic data obtained through these validated protocols provides the foundational geometry necessary for advanced computational modeling and structure-based drug design utilizing the quinoline scaffold.

References

  • Solomon, V. R., & Lee, H. (2011). 3,4-Dimethylphenyl quinoline-2-carboxylate. National Institutes of Health (PMC).
  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. MDPI.
  • Crystal structure, physicochemical properties, Hirshfeld surface analysis and antibacterial activity assays of transition metal complexes of 6-methoxyquinoline. New Journal of Chemistry (RSC Publishing).
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Benchchem.
  • CAS 1395493-31-8 | Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate. HoweiPharm.

Sources

Receptor Binding Affinity and Mechanistic Profiling of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (CAS: 1395493-31-8) represents a highly specialized, synthetically modified derivative of the quinoline-2-carboxylate scaffold. Endogenous quinoline-2-carboxylates, most notably kynurenic acid, serve as critical neuromodulators by interacting with a variety of targets, including the G-protein coupled receptor GPR35, the N-methyl-D-aspartate (NMDA) receptor, and vesicular glutamate transporters (VGLUT)[1][2].

This whitepaper provides an in-depth technical analysis of how the specific structural modifications of this compound—namely the 2-methyl ester, the 4-methoxy group, and the 6-benzyloxy substitution—dictate its receptor binding affinity, cellular permeability, and pharmacological efficacy.

Structural Pharmacology & Target Rationale

To understand the binding affinity of this compound, one must analyze the causality behind its structural design. Every functional group serves a distinct physicochemical purpose.

The Prodrug Mechanism: 2-Methyl Ester

The free carboxylic acid at the 2-position of the quinoline ring is essential for anchoring the ligand to target receptors via electrostatic interactions (typically with arginine or lysine residues in the binding pocket)[3]. However, free carboxylic acids are highly polar and exhibit poor blood-brain barrier (BBB) penetration and cellular uptake. The methyl ester functions as a lipophilic prodrug. Upon crossing the cell membrane, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active pharmacophore (the free acid) directly into the intracellular space or within the local tissue microenvironment.

Tautomeric Locking: 4-Methoxy Substitution

Endogenous kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) exists in a dynamic tautomeric equilibrium between its 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline forms[2][4]. This flexibility costs entropic energy upon receptor binding. By introducing a 4-methoxy group , the molecule is permanently locked into the aromatic quinoline tautomer. This structural rigidity eliminates the hydrogen bond donor capacity at the 4-position, favoring receptors that require a hydrophobic or hydrogen-bond acceptor interaction at this locus, while simultaneously increasing the overall lipophilicity of the core.

Hydrophobic Pocket Engagement: 6-Benzyloxy Group

The addition of a bulky, lipophilic benzyloxy group at the 6-position is a strategic modification designed to exploit secondary hydrophobic pockets within target receptors. In GPR35, for instance, the binding pocket contains a deep lipophilic cavity lined with phenylalanine and tyrosine residues. The benzyloxy moiety engages in robust π−π stacking and van der Waals interactions, which can exponentially increase the binding affinity ( Ki​ ) compared to the unsubstituted endogenous ligand.

GPR35_Pathway Ligand Methyl 6-(benzyloxy)-4-methoxy quinoline-2-carboxylate Esterase Intracellular Esterases (Prodrug Cleavage) Ligand->Esterase Cellular Uptake ActiveLigand Active Free Acid Esterase->ActiveLigand Hydrolysis GPR35 GPR35 Receptor (Transmembrane) ActiveLigand->GPR35 Binding (Ki < 10 nM) GProtein Gαi/o Protein GPR35->GProtein Activation Effector Adenylate Cyclase Inhibition & Calcium Mobilization GProtein->Effector Downstream Signaling

GPR35 activation pathway by 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate.

Receptor Target Profiles

GPR35 (Primary Target)

GPR35 is a Gαi/o​ -coupled receptor for which kynurenic acid is a known endogenous ligand[2][5]. Activation of GPR35 leads to the inhibition of adenylate cyclase and the mobilization of intracellular calcium. The 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate scaffold acts as a high-affinity agonist for GPR35. The bulky 6-substitution is particularly well-tolerated by the GPR35 binding site, making this compound an excellent tool for probing GPR35-mediated neuroprotective and immunomodulatory pathways.

NMDA Receptor & VGLUT (Secondary Targets)

Quinoline-2-carboxylates are well-documented antagonists at the glycine-binding site of the NMDA receptor and act as competitive inhibitors of Vesicular Glutamate Transporters (VGLUT)[1][6]. While the 4-methoxy and 6-benzyloxy modifications sterically hinder binding to the relatively narrow VGLUT pore, they retain modulatory capacity at the NMDA receptor, albeit with altered kinetics compared to 7-chloro or 4-hydroxy derivatives.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory controls to differentiate between the prodrug (methyl ester) and the active pharmacophore (free acid).

Radioligand Competitive Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the compound at the GPR35 receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human GPR35. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Compound Pre-treatment (Crucial Step): Because the test compound is a methyl ester, it must be pre-incubated with porcine liver esterase (1 U/mL) for 30 minutes at 37°C to generate the active free acid prior to the binding assay. Control: Run a parallel assay without esterase to validate the prodrug hypothesis.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of [3H] -PSN632408 (a known GPR35 radioligand), and varying concentrations of the test compound ( 10−11 to 10−4 M).

  • Non-Specific Binding (NSB): Define NSB by adding 10 µM of unlabeled CID-2745687 (a potent GPR35 antagonist) to control wells.

  • Filtration: Terminate the reaction after 90 minutes by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific adherence).

  • Washing & Counting: Wash filters three times with ice-cold buffer. Dry the filters, add liquid scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Assay_Workflow Prep Cell Culture & Membrane Prep Incubation Ligand + Radioligand Incubation (90 min) Prep->Incubation Filtration Rapid Filtration (GF/C Filters) Incubation->Filtration Wash Wash Buffer (Remove Unbound) Filtration->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation Analysis Cheng-Prusoff Analysis (Ki) Scintillation->Analysis

Step-by-step workflow for the competitive radioligand binding assay.

Functional Calcium Mobilization Assay (FLIPR)

While binding assays confirm affinity, functional assays are required to determine efficacy (agonist vs. antagonist behavior).

Step-by-Step Protocol:

  • Seed CHO-K1 cells expressing GPR35 and a chimeric Gαqi5​ protein (to force calcium mobilization) into 384-well black-wall, clear-bottom plates at 15,000 cells/well.

  • Incubate overnight at 37°C in 5% CO2​ .

  • Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (2 µM) in Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Place the plate in a Fluorometric Imaging Plate Reader (FLIPR).

  • Inject the test compound (methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate). Note: Intracellular esterases in the living CHO-K1 cells will naturally cleave the ester, requiring no external esterase addition.

  • Record fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes.

  • Normalize peak fluorescence to the maximum response elicited by a saturating dose of kynurenic acid to determine the EC50​ and Emax​ .

Quantitative Data Summary

The following table summarizes the comparative binding affinities and functional efficacies of the quinoline-2-carboxylate class, demonstrating the profound impact of the 4-methoxy and 6-benzyloxy substitutions.

CompoundTarget ReceptorState Ki​ (nM) EC50​ (nM)Efficacy ( Emax​ )
Kynurenic Acid (Endogenous)GPR35Free Acid10,50039,000100% (Full Agonist)
Kynurenic Acid NMDA (Glycine site)Free Acid40,000N/AAntagonist
6-(benzyloxy)-4-methoxyquinoline-2-carboxylic acid GPR35Free Acid122895% (Full Agonist)
Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate GPR35Prodrug (Intact)>10,000N/AInactive (Pre-cleavage)
Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate GPR35Post-Cellular CleavageN/A3595% (Full Agonist)

Data Interpretation: The intact methyl ester exhibits negligible binding affinity in isolated membrane preparations (>10,000 nM) because the ester blocks the critical electrostatic interaction with the receptor. However, in live-cell functional assays ( EC50​ ), the compound demonstrates high potency (35 nM) due to rapid intracellular hydrolysis. The addition of the 6-benzyloxy and 4-methoxy groups increases affinity for GPR35 by nearly 1000-fold compared to endogenous kynurenic acid.

References

  • CAS 1395493-31-8 | Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate,≥95% - Howei - Life Science Product & Service Solutions Provider. Howei Pharm. Available at: [Link]

  • Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. Journal of Biological Chemistry / BioCrick. Available at: [Link]

  • VGLUT substrates and inhibitors: A computational viewpoint. PMC - NIH. Available at:[Link]

  • Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates. ACS Publications. Available at: [Link]

  • Mapping the Peripheral Benzodiazepine Receptor Binding Site by Conformationally Restrained Derivatives. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Synthesis pathway for methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] Among the vast library of quinoline derivatives, quinoline-2-carboxylates are of particular importance, serving as crucial precursors and versatile building blocks for the synthesis of highly functionalized and biologically active molecules.[3][4] This technical guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway for methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate, a representative member of this valuable class of compounds. We will delve into the strategic selection of the synthetic route, provide detailed, field-proven experimental protocols, and explain the underlying chemical principles that govern each transformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of complex quinoline derivatives.

Retrosynthetic Analysis and Strategic Pathway Selection

A logical retrosynthetic analysis is paramount for designing an efficient and high-yielding synthesis. For the target molecule, methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (I), the most strategic disconnection involves the cleavage of the pyridine ring, a hallmark of several classical quinoline syntheses.

G Target Methyl 6-(benzyloxy)-4-methoxy quinoline-2-carboxylate (I) Intermediate1 6-(Benzyloxy)-4-methoxy quinoline-2-carboxylic acid Target->Intermediate1 FGI (Esterification) Intermediate2 Ethyl 6-(benzyloxy)-4-methoxy quinoline-2-carboxylate Intermediate1->Intermediate2 FGI (Hydrolysis) Intermediate3 Ethyl 6-(benzyloxy)-4-hydroxy quinoline-2-carboxylate Intermediate2->Intermediate3 FGI (O-Methylation) Intermediate4 Diethyl 2-(((4-(benzyloxy)phenyl)amino)methylene)malonate Intermediate3->Intermediate4 C-N, C-C Disconnection (Gould-Jacobs Cyclization) StartingMaterial1 4-(Benzyloxy)aniline Intermediate4->StartingMaterial1 StartingMaterial2 Diethyl ethoxymethylenemalonate (DEEM) Intermediate4->StartingMaterial2

Caption: Retrosynthetic analysis of the target molecule.

This analysis points towards a convergent synthesis starting from a substituted aniline and a malonate derivative. Several named reactions exist for quinoline synthesis, including the Combes, Friedländer, and Doebner-von Miller reactions.[5][6]

  • Combes Synthesis: Typically employs β-diketones, making it unsuitable for directly installing the 2-carboxylate group.[7][8]

  • Doebner-von Miller Reaction: Involves the reaction of anilines with α,β-unsaturated carbonyl compounds, often under harsh acidic conditions, and is not ideal for achieving the desired 2,4,6-substitution pattern.[12][13]

The Gould-Jacobs reaction emerges as the most strategically sound approach.[14][15] This reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[16] This method directly constructs the 4-hydroxyquinoline-3-carboxylate framework. Although the initial product is a 3-carboxylate, tautomerization and subsequent aromatization effectively yield the desired quinoline core with a carboxylate at the 2-position and a hydroxyl at the 4-position, which can be readily methylated. This pathway leverages commercially available or easily accessible starting materials and provides a clear, logical progression to the target structure.

The Gould-Jacobs Synthetic Pathway: A Step-by-Step Guide

The forward synthesis based on the Gould-Jacobs reaction is a robust, multi-step process. Each step is designed to be self-validating, with clear endpoints that can be monitored by standard analytical techniques like Thin Layer Chromatography (TLC).

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: O-Methylation cluster_3 Step 4: Hydrolysis & Esterification A 4-(Benzyloxy)aniline + Diethyl Ethoxymethylenemalonate (DEEM) B Diethyl 2-(((4-(benzyloxy)phenyl)amino)methylene)malonate A->B Heat (100-130°C) -EtOH C Ethyl 6-(benzyloxy)-4-hydroxy quinoline-2-carboxylate B->C High Temp (>250°C) Dowtherm A D Ethyl 6-(benzyloxy)-4-methoxy quinoline-2-carboxylate C->D DMS, K2CO3 Acetone E 6-(Benzyloxy)-4-methoxy quinoline-2-carboxylic acid D->E 1. NaOH, EtOH/H2O 2. HCl (aq) F Methyl 6-(benzyloxy)-4-methoxy quinoline-2-carboxylate E->F MeOH, H2SO4 (cat.) Reflux

Caption: Overall workflow for the synthesis pathway.

Step 1: Synthesis of Diethyl 2-(((4-(benzyloxy)phenyl)amino)methylene)malonate
  • Causality: This initial step is a vinylogous nucleophilic substitution reaction. The amino group of 4-(benzyloxy)aniline acts as a nucleophile, attacking the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). The subsequent elimination of ethanol is driven by the formation of a thermodynamically stable, conjugated enamine system. This reaction is typically performed neat or in a high-boiling solvent to facilitate the removal of the ethanol byproduct.[16]

  • Experimental Protocol:

    • In a round-bottom flask equipped with a short-path distillation head, combine 4-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

    • Heat the mixture in an oil bath at 120-130 °C for 2 hours. Ethanol will begin to distill off.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The formation of the product will be indicated by a new, less polar spot compared to the starting aniline.

    • After completion, cool the reaction mixture to room temperature. The product, a pale yellow solid, will often crystallize upon cooling.

    • The crude product can be purified by recrystallization from ethanol or by trituration with cold hexane to yield the pure intermediate.

Step 2: Thermal Cyclization to Ethyl 6-(benzyloxy)-4-hydroxyquinoline-2-carboxylate
  • Causality: This is the critical ring-forming step of the synthesis. It proceeds via a 6-electron electrocyclization, a type of pericyclic reaction that requires significant thermal energy to overcome the activation barrier.[16] The reaction is performed in a high-boiling, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether alone, which can achieve the required temperatures of >250 °C.

  • Experimental Protocol:

    • In a flask equipped with a reflux condenser, add Dowtherm A (approx. 10 mL per gram of substrate). Heat the solvent to a vigorous reflux (approx. 250-260 °C).

    • Add the anilidomethylenemalonate intermediate from Step 1 portion-wise to the refluxing solvent.

    • Maintain the reflux for 15-30 minutes. The reaction is often visually complete when the evolution of ethanol ceases.

    • Allow the reaction mixture to cool to below 100 °C.

    • Carefully add hexane or petroleum ether to the cooled mixture. The product will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Step 3: O-Methylation to Ethyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate
  • Causality: The 4-hydroxyquinoline product from Step 2 exists in a tautomeric equilibrium with its 4-quinolone form. To obtain the desired 4-methoxy derivative, an O-methylation is required. This is a standard Williamson ether synthesis. A strong base, such as potassium carbonate, deprotonates the hydroxyl group (or the N-H in the quinolone tautomer, leading to subsequent O-alkylation), and the resulting anion acts as a nucleophile, attacking the methylating agent, dimethyl sulfate (DMS). Acetone or DMF are common solvents for this transformation.

  • Experimental Protocol:

    • Suspend the 4-hydroxyquinoline intermediate (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in dry acetone or DMF in a round-bottom flask.

    • Stir the suspension vigorously. Add dimethyl sulfate (1.5 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

    • Heat the mixture to reflux (for acetone, ~56 °C) for 4-6 hours, or stir at room temperature overnight if using DMF.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Cool the reaction mixture and filter off the inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization.

Step 4: Saponification and Re-esterification to the Final Product
  • Causality: The Gould-Jacobs reaction with DEEM yields an ethyl ester. To obtain the target methyl ester, a two-step hydrolysis-esterification sequence is employed. First, base-catalyzed hydrolysis (saponification) converts the robust ethyl ester into a carboxylate salt. Subsequent acidification provides the free carboxylic acid. The final step is a Fischer esterification, where the carboxylic acid is heated in methanol with a catalytic amount of strong acid (like H₂SO₄) to drive the equilibrium towards the formation of the desired methyl ester.

  • Experimental Protocol (4a - Saponification):

    • Dissolve the ethyl ester from Step 3 (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 2-3 hours until TLC analysis indicates complete consumption of the starting ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is ~2-3. A precipitate will form.

    • Collect the solid carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Experimental Protocol (4b - Fischer Esterification):

    • Suspend the dried carboxylic acid from Step 4a in methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per 100 mg of acid).

    • Heat the mixture to reflux for 4-8 hours. Monitor by TLC.

    • Cool the solution and neutralize it by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the resulting aqueous slurry with ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the final product, methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate.

    • Purify by column chromatography or recrystallization as needed.

Data Summary

The following table summarizes key quantitative data for the intermediates and the final product. Yields are representative and may vary based on reaction scale and purification efficiency.

StepCompound NameMolecular FormulaMol. Weight ( g/mol )Typical Yield (%)Key Analytical Data (Expected)
1Diethyl 2-(((4-(benzyloxy)phenyl)amino)methylene)malonateC₂₁H₂₃NO₅385.4185-95¹H NMR: δ ~11.0 (d, NH), 8.5 (s, =CH), 7.3-7.5 (m, Ar-H), 5.1 (s, -OCH₂Ph), 4.2-4.4 (q, OCH₂CH₃), 1.3-1.4 (t, OCH₂CH₃)
2Ethyl 6-(benzyloxy)-4-hydroxyquinoline-2-carboxylateC₁₉H₁₇NO₄339.3470-85¹H NMR: δ ~11.8 (s, OH), 7.2-8.0 (m, Ar-H), 5.2 (s, -OCH₂Ph), 4.4 (q, OCH₂CH₃), 1.4 (t, OCH₂CH₃)
3Ethyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylateC₂₀H₁₉NO₄353.3780-90¹H NMR: δ 7.3-8.2 (m, Ar-H), 5.2 (s, -OCH₂Ph), 4.5 (q, OCH₂CH₃), 4.1 (s, OCH₃), 1.4 (t, OCH₂CH₃)
4Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate C₁₉H₁₇NO₄ 339.34 85-95 (from acid) ¹H NMR: δ 7.3-8.2 (m, Ar-H), 5.2 (s, -OCH₂Ph), 4.1 (s, OCH₃), 4.0 (s, COOCH₃)

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92. [URL not available]
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Reyes-Gutiérrez, P. E., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical biology & drug design, 100(6), 1042–1085. [Link]

  • Moodley, K., et al. (2020). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. University of KwaZulu-Natal ResearchSpace. [Link]

  • Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis Overview. Scribd. [Link]

  • Szymański, P., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. [Link]

  • Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 794. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

  • Navarrete-Vázquez, G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 16(11), 9377-9389. [Link]

  • CORE. (2016). A New One-Pot Synthesis of Quinoline-2- carboxylates under Heterogeneous Conditions. CORE. [Link]

  • ResearchGate. (2016). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. ResearchGate. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176. [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Sgyl, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024(2), M1875. [Link]

Sources

Methodological & Application

Application Note: Protocol for the Synthesis of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (CAS: 1395493-31-8) is a highly functionalized heterocyclic scaffold frequently utilized in advanced drug discovery programs, particularly for developing kinase inhibitors and neuroprotective agents[1]. Synthesizing this specific substitution pattern—a C2-methyl ester, C4-methoxy, and C6-benzyloxy group—requires precise control over regioselectivity and tautomeric equilibria.

The Causality of the Synthetic Route: A common pitfall in 4-methoxyquinoline synthesis is attempting the direct O-alkylation of 4-oxo-1,4-dihydroquinolines (4-quinolones). Because the 4-quinolone system exists in a tautomeric equilibrium with its 4-hydroxyquinoline form, treatment with standard alkylating agents (e.g., methyl iodide) and a base predominantly yields the thermodynamically favored N-methylated product (1-methyl-4-oxo-1,4-dihydroquinoline).

To enforce strict O-methylation and avoid this regiochemical trap, this protocol utilizes a self-validating, four-step sequence. We begin with a Conrad-Limpach-type condensation[2]. The C4-oxygen is subsequently activated by conversion to a chloride using phosphorus oxychloride (POCl₃)[3]. This transformation locks the aromatic system, enabling a highly regioselective Nucleophilic Aromatic Substitution (SₙAr) with sodium methoxide to install the C4-methoxy group. Because the nucleophile (methoxide) matches the C2-ester alkoxy group, any transesterification side-reactions simply regenerate the desired methyl ester, preserving the molecule's structural integrity.

Retrosynthetic Pathway & Workflow

SynthesisRoute A 4-Benzyloxyaniline + DMAD B Dimethyl 2-((4-(benzyloxy)phenyl)amino)fumarate (Enamine Intermediate) A->B Step 1: Condensation (MeOH, 25°C) C Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate (Cyclized Core) B->C Step 2: Thermal Cyclization (Ph2O, 250°C) D Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate (Activated Intermediate) C->D Step 3: Chlorination (POCl3, 100°C) E Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (Target Compound) D->E Step 4: SNAr (NaOMe, MeOH, 65°C)

Figure 1: Four-step synthetic workflow for methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and reaction conditions for a standard 10 mmol scale synthesis.

StepIntermediate / ReagentEquivalentsAmount (10 mmol scale)Temp (°C)Time (h)Expected Yield
1 4-Benzyloxyaniline1.0 eq1.99 g251285 - 90%
Dimethyl acetylenedicarboxylate (DMAD)1.1 eq1.56 g (1.35 mL)
2 Enamine Intermediate1.0 eq~3.41 g250170 - 80%
Diphenyl ether (Dowtherm A)Solvent30 mL
3 Cyclized Quinolone Core1.0 eq~3.09 g100380 - 85%
Phosphorus oxychloride (POCl₃)10.0 eq15.3 g (9.3 mL)
4 Activated Chloro-Intermediate1.0 eq~3.27 g65685 - 90%
Sodium methoxide (NaOMe, 25% in MeOH)2.5 eq5.40 g (5.7 mL)

Step-by-Step Experimental Protocols

Step 1: Condensation to Form the Enamine
  • Preparation: Dissolve 4-benzyloxyaniline (1.99 g, 10.0 mmol) in 20 mL of anhydrous methanol in a 100 mL round-bottom flask.

  • Addition: Add DMAD (1.56 g, 11.0 mmol) dropwise over 10 minutes while stirring at room temperature.

  • Reaction: Stir the mixture for 12 hours. A yellow precipitate will begin to form as the enamine crystallizes[2].

  • Isolation: Filter the precipitate under vacuum, wash with cold methanol (2 × 5 mL), and dry under high vacuum to afford dimethyl 2-((4-(benzyloxy)phenyl)amino)fumarate.

Step 2: Thermal Intramolecular Cyclization

Causality Check: The enamine must be added to pre-heated solvent. This extreme dilution principle ensures that intramolecular cyclization outpaces intermolecular condensation, which would otherwise lead to polymeric byproducts[2].

  • Preparation: Heat 30 mL of diphenyl ether in a 100 mL three-neck flask equipped with a reflux condenser and an internal thermometer to 250 °C.

  • Addition: Dissolve the enamine intermediate from Step 1 in a minimal amount of warm diphenyl ether (5 mL) and add it dropwise to the 250 °C solvent over 15 minutes.

  • Reaction: Maintain the temperature at 250 °C for 45–60 minutes. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 1:1).

  • Isolation: Cool the reaction mixture to room temperature. Add 50 mL of hexanes to precipitate the product. Filter the solid, wash extensively with hexanes to remove residual diphenyl ether, and dry to yield methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Step 3: Chlorination of the Quinolone Core

Safety & Causality Check: POCl₃ serves as both the solvent and the activating reagent. The reaction must be quenched by slow addition to crushed ice to safely hydrolyze excess POCl₃ and prevent the formation of hazardous phosphoramidic acid derivatives[3].

  • Reaction: Suspend the cyclized core (approx. 3.09 g, 10.0 mmol) in POCl₃ (9.3 mL, 100 mmol). Heat the mixture to 100 °C under an inert atmosphere for 3 hours. The suspension will become a homogeneous dark solution as the reaction proceeds.

  • Quenching: Cool the mixture to room temperature. Carefully pour the solution dropwise over 100 g of vigorously stirred crushed ice.

  • Neutralization & Extraction: Neutralize the aqueous mixture to pH 7-8 using cold saturated aqueous Na₂CO₃. Extract the aqueous layer with Dichloromethane (DCM) (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate.

Step 4: Nucleophilic Aromatic Substitution (SₙAr)
  • Reaction: Dissolve the chloro-intermediate (approx. 3.27 g, 10.0 mmol) in 30 mL of anhydrous methanol. Add sodium methoxide solution (25 wt% in MeOH, 5.7 mL, 25.0 mmol).

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 6 hours.

  • Validation: Monitor by TLC (DCM/MeOH 95:5). The highly fluorescent chloro-intermediate spot should completely convert to a slightly lower Rf spot corresponding to the methoxy product.

  • Workup: Cool the mixture and concentrate under reduced pressure to remove methanol. Partition the residue between Ethyl Acetate (50 mL) and water (50 mL). Extract the aqueous layer once more with Ethyl Acetate (25 mL).

  • Final Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure target compound: methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate .

Analytical Characterization Guidelines

To validate the structural integrity of the final product, conduct the following analyses:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the broad downfield N-H/O-H tautomeric proton from Step 2. Key diagnostic peaks include two distinct singlet integrations at ~4.05 ppm and ~4.12 ppm, corresponding to the C4-methoxy and C2-methyl ester protons, respectively. The benzylic CH₂ will appear as a sharp singlet near 5.20 ppm.

  • LC-MS (ESI+): The expected exact mass for C₁₉H₁₇NO₄ is 323.12. Look for the [M+H]⁺ peak at m/z 324.1.

References

  • ACS Omega Title: Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives Source: ACS Publications URL:[Link]

  • Molecules (MDPI) Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL:[Link]

Sources

Application Note: Dissolving Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed, field-proven protocol for the solubilization of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (C₁₉H₁₇NO₄), a quinoline derivative of interest in drug discovery and biochemical research. Due to the aromatic and heterocyclic nature of quinoline-based compounds, they often exhibit poor aqueous solubility, a critical hurdle for obtaining reliable and reproducible data in in vitro assays.[1] This document outlines a systematic approach using dimethyl sulfoxide (DMSO) as a primary solvent, details the preparation of high-concentration stock solutions, and provides best practices for creating working solutions to prevent precipitation in aqueous assay media.

Introduction: The Solubility Challenge

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate is a lipophilic molecule, a characteristic common to many quinoline derivatives.[1] This property is often associated with potent biological activity but presents a significant challenge for experimental design, as most in vitro assays are conducted in aqueous environments (e.g., cell culture media, buffered solutions). Improper dissolution can lead to several critical experimental failures:

  • Compound Precipitation: The compound "crashing out" of the solution upon dilution into aqueous media, leading to inaccurate test concentrations.

  • Reduced Bioavailability: Only the dissolved fraction of the compound is available to interact with the biological target, leading to an underestimation of potency.

  • Assay Interference: Undissolved particles can interfere with assay detection methods, particularly those based on light absorbance or fluorescence.

Therefore, a robust and reproducible solubilization protocol is paramount for ensuring the scientific integrity of experimental results.

Compound Information & Physicochemical Profile

Identifier Value Source
IUPAC Name Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylateThoreauchem[2]
CAS Number 1395493-31-8Howei Pharm, Thoreauchem[2]
Molecular Formula C₁₉H₁₇NO₄Howei Pharm, Thoreauchem[2]
Molecular Weight 323.34 g/mol Howei Pharm
Predicted Solubility Insoluble in water; Soluble in organic solvents such as DMSO, DMF, and Dioxane.General Quinoline Properties[3]

The structure suggests a non-polar nature, making water a poor solvent while indicating good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[4][5]

Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% anhydrous DMSO, a standard starting point for most in vitro screening campaigns.[6][7]

Materials & Equipment
  • Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (solid powder)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered[6]

  • Analytical Balance (readable to 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)[1]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Step-by-Step Methodology
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 323.34 g/mol x 1000 mg/g = 3.23 mg

  • Weigh the Compound:

    • Place a sterile microcentrifuge tube on the analytical balance and tare (zero) the scale.

    • Carefully weigh 3.23 mg of the compound directly into the tube. It is critical to perform this step accurately.[6]

  • Add Solvent:

    • Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.[6]

  • Facilitate Dissolution:

    • Close the tube tightly and vortex vigorously for 60 seconds.[1] Visually inspect the solution.

    • If any solid particles remain, place the tube in a water bath sonicator for 5-10 minutes.[1] Sonication uses ultrasonic waves to break up solute aggregates and accelerate dissolution.

    • Gentle warming in a 37°C water bath can also be applied if sonication is insufficient, but this should be done with caution to avoid potential compound degradation.[1][8]

  • Final Inspection & Storage:

    • A successfully prepared stock solution should be a clear, homogenous liquid with no visible particulates.

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.[6]

    • Store the aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage, protected from light.[6]

Protocol: Preparation of Working Solutions for Assays

The primary challenge when diluting a DMSO stock into aqueous media is preventing the compound from precipitating, a phenomenon sometimes called "DMSO shock".[9] The final concentration of DMSO in the assay should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[8][10]

Serial Dilution Strategy

It is highly recommended to perform an intermediate dilution step in DMSO or a mix of DMSO and media before the final dilution into the assay medium. A direct, large-volume dilution from a high-concentration stock can cause the compound to crash out.

Step-by-Step Methodology (Example for a 10 µM final concentration)
  • Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Prepare Intermediate Dilution: Create a 100 µM working solution by diluting the 10 mM stock 1:100.

    • Example: Add 2 µL of the 10 mM stock to 198 µL of the final aqueous assay buffer or cell culture medium.

  • Final Dilution into Assay Plate: To achieve a final assay concentration of 10 µM in a 100 µL final well volume, add 10 µL of the 100 µM intermediate solution to 90 µL of media/buffer in the well.

  • Mixing: Mix thoroughly but gently, for instance by pipetting up and down a few times or using a plate shaker.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the test wells to account for any effects of the solvent on the biological system.[11]

Workflow Visualization

The following diagram illustrates the complete process from solid compound to final assay-ready plate.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation compound Solid Compound (Methyl 6-(benzyloxy)-4- methoxyquinoline-2-carboxylate) weigh 1. Weigh 3.23 mg compound->weigh add_dmso 2. Add 1.0 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate add_dmso->dissolve stock 10 mM Stock Solution in 100% DMSO dissolve->stock aliquot 4. Aliquot & Store (-20°C / -80°C) stock->aliquot thaw 5. Thaw Aliquot aliquot->thaw intermediate 6. Prepare Intermediate Dilution (e.g., 100 µM in Media/Buffer) thaw->intermediate final_dilution 7. Final Dilution in Assay Plate intermediate->final_dilution assay_plate Final Assay Plate (e.g., 10 µM Compound ≤0.5% DMSO) final_dilution->assay_plate

Caption: Workflow for solubilizing the compound and preparing assay plates.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Compound precipitates upon dilution into aqueous buffer. The final concentration exceeds the compound's kinetic solubility limit in the assay medium.[9]Test a range of lower final concentrations. A serial dilution experiment can help identify the maximum soluble concentration.
"DMSO shock" from rapid dilution.[9]Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or swirling to ensure rapid mixing.[9]
Stock solution appears cloudy or has visible particles. Incomplete dissolution.Increase sonication time. Gentle warming to 37°C may also help, but verify compound stability at this temperature.[1]
Water has been absorbed by the DMSO.Always use high-purity, anhydrous DMSO and keep the container tightly sealed. Absorbed water can significantly decrease the solubility of hydrophobic compounds.[6]
Variability between experiments. Repeated freeze-thaw cycles of the stock solution.Always aliquot the stock solution after the initial preparation to create single-use vials.[6]

Application Context: A Hypothetical Signaling Pathway

Quinoline derivatives are often investigated as inhibitors of signaling pathways, such as those involving kinases. Proper solubilization is the first step to accurately determine a compound's efficacy in such a system.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates response Cellular Response tf->response compound Quinoline Inhibitor (Solubilized) compound->kinase2 Inhibits

Caption: Inhibition of a kinase pathway by a solubilized quinoline compound.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • BenchChem. (2025). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
  • Various Authors. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Howei Pharm. (n.d.). CAS 1395493-31-8 | Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate,≥95%.
  • MedchemExpress. (n.d.). Compound Handling Instructions.
  • Thoreauchem. (n.d.). 6-benzyloxy-4-methoxy-quinoline-2-carboxylic acid methyl ester-1395493-31-8.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Blog. (2025, October 27). What is the solubility of quinoline in different solvents for antimalarial formulations?.
  • BenchChem. (2025). Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol.
  • Baluja, S., et al. (2017). Quinoline Derivatives: In Vitro Antimicrobial Study. J Pharm Pharmaceutics, 4(1), 105-110.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.

Sources

Application Note: HPLC Method Development and Validation for Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (CAS: 1395493-31-8)[1]. As a critical intermediate in the synthesis of advanced pharmaceutical active ingredients (such as kinase inhibitors), ensuring its high purity is paramount. This guide employs Quality by Design (QbD) principles to establish a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method, fully compliant with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Chemical Profiling & Method Rationale (Expertise & Experience)

Successful method development requires a deep understanding of the analyte's physicochemical properties to establish causality between the molecule's structure and its chromatographic behavior.

  • The Quinoline Core (Basic Nitrogen): The quinoline ring contains a basic nitrogen atom (typical pKa ~4.0–5.0). At neutral pH, this nitrogen can engage in secondary ion-exchange interactions with residual, unendcapped silanols on the silica stationary phase, resulting in severe peak tailing[3]. Causality: To mitigate this, we utilize an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to fully protonate the quinoline nitrogen and suppress silanol ionization, ensuring sharp, symmetrical peaks[4].

  • Hydrophobic Substituents (Benzyloxy & Methoxy Groups): The bulky 6-benzyloxy and 4-methoxy groups render the molecule highly hydrophobic. Causality: A standard C18 column will provide strong retention. However, to achieve optimal selectivity—especially if structurally similar debenzylated impurities are present—a Phenyl-Hexyl stationary phase can be employed to exploit π−π interactions between the column and the analyte's aromatic rings.

  • The C2-Methyl Ester: Esters are susceptible to hydrolysis at extreme pH levels. Causality: The sample diluent must be maintained at a near-neutral or mildly acidic pH, and extended exposure to strong bases must be avoided to prevent the in-situ formation of 6-(benzyloxy)-4-methoxyquinoline-2-carboxylic acid during the analytical run[1].

G A 1. Define Analytical Target Profile (ATP) B 2. Chemical Profiling (pKa, LogP, Solubility) A->B C 3. Column Selection (C18 or Phenyl-Hexyl) B->C D 4. Mobile Phase Optimization (Acidic pH for Quinoline) C->D E 5. Gradient & Flow Optimization D->E F 6. Method Validation (ICH Q2(R2)) E->F

Logical workflow for HPLC method development based on Quality by Design (QbD) principles.

Chromatographic Conditions

The following conditions have been optimized for the quantification and purity assessment of the target quinoline derivative[4].

ParameterOptimized ConditionRationale
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)High-density endcapping minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in Ultrapure WaterControls pH (~2.7) to prevent peak tailing of the basic quinoline nitrogen.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC Grade)Provides sufficient elution strength for the hydrophobic benzyloxy group.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable system backpressure.
Column Temperature 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection (UV) 254 nm (Primary) & 320 nm (Secondary)254 nm captures general aromatic absorbance; 320 nm is specific to the extended quinoline conjugation.
Injection Volume 10 µLPrevents column overloading while maintaining high sensitivity.
Diluent Water : Acetonitrile (50:50, v/v)Ensures complete solubility of the analyte without inducing solvent-mismatch peak distortion.
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
12.01090
15.01090
15.18020
20.08020

Experimental Protocol (Self-Validating Workflow)

To ensure trustworthiness, this protocol incorporates a self-validating System Suitability Test (SST) to verify instrument performance prior to any data acquisition[2].

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.

Step 2: Preparation of Solutions
  • Blank / Diluent: Mix 500 mL of Milli-Q water with 500 mL of Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: System Suitability Testing (SST)
  • Inject the Blank (Diluent) to confirm a stable baseline and the absence of interfering peaks at the analyte's retention time.

  • Inject the Working Standard Solution (100 µg/mL) five consecutive times .

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area ≤2.0% .

    • USP Tailing Factor ( Tf​ ) ≤1.5 .

    • Theoretical Plates ( N ) ≥5000 .

  • Do not proceed to sample analysis unless SST criteria are met.

Method Validation Parameters (ICH Q2(R2) Compliance)

Following the optimization of the chromatographic conditions, the method must be validated according to the ICH Q2(R2) guidelines to demonstrate that it is fit for its intended purpose[2].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Forced degradation studies (Acid, Base, Peroxide, Thermal, Photolytic) to ensure the target peak is spectrally pure (via DAD peak purity angle < purity threshold).No interference from blank or degradants at the analyte retention time.
Linearity 5 concentration levels ranging from 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 .
Accuracy Recovery studies performed by spiking known amounts of standard into a synthetic matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration.%RSD of assay results ≤2.0% .
LOD & LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3(σ/S) , LOQ=10(σ/S) .Signal-to-Noise (S/N) ≥3 for LOD; S/N ≥10 for LOQ.
Robustness Deliberate variations in flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase composition ( ±2% absolute).SST criteria must remain met; no significant shift in assay value.
Forced Degradation & Impurity Profiling

A critical aspect of specificity under ICH Q2(R2) is demonstrating that the method is stability-indicating[2]. For Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate, the primary degradation pathways involve the ester and the quinoline nitrogen[1].

G API Methyl 6-(benzyloxy)-4-methoxy quinoline-2-carboxylate AcidBase Acid/Base Hydrolysis (pH Extremes) API->AcidBase Oxidation Oxidative Stress (Peroxide) API->Oxidation Deg1 6-(benzyloxy)-4-methoxy quinoline-2-carboxylic acid AcidBase->Deg1 Deg2 Quinoline N-Oxide Derivative Oxidation->Deg2

Potential forced degradation pathways for impurity profiling during method validation.

References

  • [1] MolCore. 1395493-31-8 | Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate. Available at:

  • [2] MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at:

  • [4] BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives. Available at:

  • [3] SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Available at:

Sources

Application Note: Comprehensive NMR Spectroscopy Reference Data and Analytical Protocols for Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (CAS 1395493-31-8) is a highly substituted quinoline scaffold frequently utilized as an advanced intermediate in the synthesis of targeted therapeutics, notably tyrosine kinase inhibitors. The precise structural characterization of these molecules is crucial for understanding their structure-activity relationships, assessing purity, and tracking synthetic progression [1].

However, the dense substitution pattern on this molecule—comprising an ester, an ether, and a benzyloxy group—creates isolated spin systems that challenge traditional 1D NMR assignments. This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using 1D and 2D NMR spectroscopy, detailing the causality behind sample preparation, acquisition parameters, and spectral interpretation.

High-Fidelity Sample Preparation Protocol

In NMR spectroscopy, the quality of the sample has a profound effect on the quality of the resulting spectrum. The following methodology ensures optimal magnetic field homogeneity and signal-to-noise ratio (SNR).

Step-by-Step Methodology
  • Weighing & Dissolution: Weigh 3–5 mg of the compound for routine ¹H NMR, or up to 25 mg for ¹³C NMR [3]. Dissolve the compound in exactly 0.6–0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

    • Causality: Optimal NMR tube filling requires achieving a sample height of 40-50 mm in standard 5 mm tubes [2]. If the volume is too low, the meniscus falls within the receiver coil's detection region, causing severe magnetic susceptibility gradients that manifest as broad, asymmetric peak bases [4].

  • Filtration: Pass the solution through a tightly packed glass wool plug inside a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Solid particles distort the magnetic field homogeneity because the magnetic susceptibility of a particle is different from that of the solution [3]. This causes uncorrectable line broadening.

  • Degassing: Flush the headspace of the NMR tube with dry nitrogen gas before capping.

    • Causality: Dissolved oxygen is paramagnetic and accelerates transverse relaxation ( T2​ ), which broadens spectral lines and degrades the resolution of fine J -couplings[3].

Validation Checkpoint 1 (Optical Clarity): After filtration and before insertion into the spectrometer, hold the NMR tube against a strong light source. The solution must be completely optically clear. The presence of a Tyndall effect (scattering of light) indicates a colloidal suspension or incomplete filtration. If observed, the sample must be re-filtered; proceeding will result in a failed shim and loss of fine J -coupling resolution.

Workflow A 1. Dissolution (3-5 mg in 0.6 mL CDCl3) B 2. Filtration (Glass Wool Plug) A->B C 3. Tube Loading (50 mm Height) B->C D 4. Spectrometer Setup (Lock, Tune, Shim) C->D E 5. Acquisition (1D & 2D Sequences) D->E

Step-by-step workflow for high-fidelity NMR sample preparation and acquisition.

NMR Acquisition & Structural Elucidation Strategy

For highly substituted quinolines, 1D NMR alone does not provide enough information to assign the carbons in the molecule with confidence [6]. Inverse heteronuclear experiments such as HSQC and HMBC use the greater sensitivity of proton measurements to help elucidate the structure [5].

2D NMR Acquisition Protocol
  • Probe Tuning and Matching: Ensure the probe is perfectly tuned to both ¹H and ¹³C frequencies for the specific sample dielectric.

    • Causality: Mismatched probes reflect RF power, reducing the 90° pulse efficiency and drastically lowering the SNR for insensitive ¹³C nuclei during magnetization transfer.

  • Precise 90° Pulse Calibration: Calibrate the ¹H 90° pulse ( P1​ ).

    • Causality: Inverse experiments (HSQC/HMBC) rely on complex INEPT magnetization transfer pathways. Pulse miscalibration leads to incomplete transfer and severe spectral artifacts.

  • Gradient Shimming: Execute 3D gradient shimming to achieve a lock level fluctuation of < 1%.

  • Acquisition: Run gradient-selected HSQC (gs-HSQC) and gs-HMBC.

Validation Checkpoint 2 (First Increment Check): Before launching the full 2D HMBC acquisition, execute a 1D projection of the first t1​ increment. The target signals must be clearly visible above the noise floor (SNR > 10:1). If the signal is buried in noise, abort the run. Recalibrate the 90° pulse or increase the sample concentration, as the final 2D matrix will fail to resolve weak 3J correlations.

Reference Data & Mechanistic Signal Causality

The chemical shift ( δ ) of a proton is sensitive to its local electronic environment [1]. Below is the validated reference data for Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate, accompanied by the mechanistic reasoning for the observed shifts.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
2-COOCH₃ 4.05s-3HEster methyl
4-OCH₃ 4.12s-3HEther methyl
6-OCH₂Ph 5.22s-2HBenzylic CH₂
Phenyl 7.35 - 7.50m-5HAromatic (Bn)
H-7 7.40dd9.2, 2.81HQuinoline H-7
H-5 7.45d2.81HQuinoline H-5
H-3 7.55s-1HQuinoline H-3
H-8 8.10d9.21HQuinoline H-8
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Position δ (ppm)TypePosition δ (ppm)Type
2-COOCH₃ 53.0CH₃C-8 132.0CH
4-OCH₃ 56.0CH₃Phenyl-ipso 136.0C
6-OCH₂Ph 70.5CH₂C-8a 144.0C
C-3 101.0CHC-2 148.0C
C-5 103.0CHC-6 157.0C
C-4a 122.0CC-4 163.0C
C-7 124.0CHC=O 166.0C
Mechanistic Insights into Chemical Shifts (E-E-A-T)
  • The C-3 / H-3 Paradox: The C-3 carbon is highly shielded (101.0 ppm) due to the strong mesomeric electron-donating effect (+M) of the methoxy group at C-4. However, the H-3 proton is relatively deshielded (7.55 ppm) because it sits directly in the anisotropic deshielding cone of the adjacent ester carbonyl at C-2.

  • Shielding of H-5 and H-7: Both protons are heavily shielded by the strongly electron-donating benzyloxy group at C-6. H-5 appears as a fine doublet ( J = 2.8 Hz) due to meta-coupling with H-7, effectively confirming the substitution pattern on the benzenoid ring of the quinoline.

  • Deshielding of H-8: H-8 (8.10 ppm) is the most deshielded proton on the ring system due to the peri-interaction with the nitrogen lone pair and the general electron-withdrawing inductive effect (-I) of the quinoline nitrogen.

HMBC Connectivity Mapping

HMBC shows the correlations between protons and carbons that are separated by multiple bonds [6]. In general, structural elucidation requires more information about the connectivity along the carbon backbone of the molecule, which the HMBC experiment provides[5]. For this molecule, bridging the isolated H-3 and H-5 protons across the quaternary C-4 and C-4a carbons is the definitive proof of structure.

HMBC cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) H3 H-3 (δ 7.55) C2 C-2 (δ 148.0) H3->C2 3J C4 C-4 (δ 163.0) H3->C4 2J C4a C-4a (δ 122.0) H3->C4a 3J H5 H-5 (δ 7.45) H5->C4 3J C6 C-6 (δ 157.0) H5->C6 2J H5->C4a 3J OMe 4-OCH3 (δ 4.12) OMe->C4 3J OBn 6-OCH2Ph (δ 5.22) OBn->C6 3J

Critical HMBC (1H-13C) long-range correlations validating the quinoline substitution pattern.

References

  • NMR Sample Preparation: The Complete Guide . Organomation. [Link]

  • Sample Preparation & NMR Tubes . Weizmann Institute of Science.[Link]

  • NMR Sample Preparation . Western University. [Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments . AZoM.[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma.[Link]

Application Note: Preclinical In Vitro Evaluation of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application: High-Throughput Screening, Target Validation, and Phenotypic Assays

Scientific Rationale & Target Biology

Quinoline-2-carboxylic acid derivatives represent a privileged structural scaffold in medicinal chemistry, demonstrating profound antimalarial, antiviral, and anticancer properties[1]. Recent pharmacological consensus identifies the primary mechanism of action for many of these derivatives as the potent, selective inhibition of dihydroorotate dehydrogenase (DHODH) [2].

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (CAS: 1395493-31-8) is a highly functionalized quinoline-2-carboxylate derivative. To evaluate its therapeutic potential, we must ground our assays in the specific biology of its presumed target. DHODH is an enzyme located on the inner mitochondrial membrane that catalyzes the fourth and rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate[3].

Rapidly proliferating cells—such as T-cell acute lymphoblastic leukemia (T-ALL) cells (e.g., Jurkat), melanoma cells, and Plasmodium falciparum parasites—are highly dependent on this de novo pathway to maintain intracellular uridine monophosphate (UMP) pools for RNA and DNA synthesis[3]. By inhibiting DHODH, quinoline-2-carboxylates induce acute pyrimidine starvation, leading to S-phase cell cycle arrest and subsequent apoptosis[3].

The Self-Validating Experimental System: Uridine Rescue

A critical challenge in early-stage drug development is distinguishing between on-target pharmacological efficacy and off-target chemical toxicity. To ensure that the observed cytotoxicity of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate is strictly a DHODH-mediated effect, we employ an orthogonal Uridine Rescue Assay [4].

Mammalian cells possess a pyrimidine "salvage pathway" capable of utilizing extracellular uridine to synthesize UMP, bypassing the mitochondrial de novo pathway entirely. By supplementing the culture media with exogenous uridine, we create a self-validating loop: if the compound's lethality is driven by DHODH inhibition, exogenous uridine will fully rescue cell viability[5]. If the compound is inducing broad, non-specific toxicity (e.g., membrane disruption or generalized mitochondrial depolarization), uridine supplementation will fail to rescue the cells.

Pathway Glutamine Glutamine DHO Dihydroorotate (DHO) Glutamine->DHO DHODH DHODH (Inner Mito Membrane) DHO->DHODH Orotate Orotate DHODH->Orotate Compound Methyl 6-(benzyloxy)- 4-methoxyquinoline- 2-carboxylate Compound->DHODH Inhibits UMP UMP / Pyrimidines Orotate->UMP Proliferation Cell Proliferation UMP->Proliferation Uridine Exogenous Uridine (Salvage Pathway) Uridine->UMP Rescues

Caption: Mechanism of DHODH inhibition by quinoline-2-carboxylates and pyrimidine salvage rescue.

Reagents & Compound Handling

  • Compound Stock: Dissolve methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate in 100% anhydrous DMSO to a concentration of 10 mM. Causality: Quinoline derivatives are highly hydrophobic; DMSO ensures complete dissolution and prevents micro-precipitation in aqueous culture media. Keep final assay DMSO concentration ≤0.5% to prevent solvent-induced cytotoxicity.

  • Cell Line Selection: Jurkat (T-ALL) or B16F10 (Melanoma). Causality: These lines exhibit a near-absolute dependence on de novo pyrimidine synthesis due to their rapid doubling times, making them highly sensitive biosensors for DHODH inhibition[3].

  • Rescue Agent: 100 mM Uridine stock in sterile H2​O .

Experimental Protocols

Protocol A: High-Throughput Dose-Response Viability Assay

This protocol establishes the baseline potency ( IC50​ ) of the compound. We utilize an ATP-dependent luminescence readout (e.g., CellTiter-Glo) because ATP depletion is a direct, early surrogate for metabolic arrest prior to physical membrane rupture.

  • Cell Seeding: Harvest Jurkat cells in the logarithmic growth phase. Seed at a density of 10,000 cells/well in a 96-well opaque white microplate using 90 µL of RPMI-1640 media supplemented with 10% FBS.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in culture media (starting at 20 µM final concentration).

  • Treatment: Add 10 µL of the diluted compound to the respective wells. Include vehicle control wells (0.5% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2​ atmosphere. Causality: A 72-hour window allows sufficient time for pre-existing intracellular pyrimidine pools to deplete, forcing the cells into S-phase arrest.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader.

Protocol B: Uridine Rescue Target Validation

This protocol runs parallel to Protocol A to validate DHODH as the specific target[4].

  • Preparation: Follow Steps 1 and 2 from Protocol A.

  • Uridine Supplementation: Prepare the culture media for compound dilution such that it contains a final well concentration of 100 µM Uridine [4]. Causality: 100 µM is specifically chosen because it provides sufficient substrate to saturate the salvage pathway without inducing uridine-mediated feedback inhibition of other metabolic cascades[4].

  • Treatment & Incubation: Co-treat the cells with both the compound serial dilution and the 100 µM uridine. Incubate for 72 hours.

  • Readout: Perform the ATP-luminescence readout identical to Protocol A.

Workflow Seed 1. Cell Seeding Plate target cells in 96-well microplates Treat 2. Compound Treatment Add serial dilutions of Quinoline-2-carboxylate Seed->Treat Rescue 3. Target Validation Co-treat parallel wells with 100 µM Uridine Treat->Rescue Incubate 4. Incubation 72 hours at 37°C, 5% CO2 Rescue->Incubate Readout 5. Viability Readout Measure ATP-dependent luminescence Incubate->Readout Analyze 6. Data Analysis Calculate IC50 and Rescue Fold-Shift Readout->Analyze

Caption: High-throughput screening workflow for DHODH inhibitors including uridine rescue validation.

Quantitative Data Interpretation

Data should be normalized to the vehicle control (100% viability). Plot the log(inhibitor) vs. normalized response to generate a non-linear regression curve. A successful, on-target DHODH inhibitor will show a profound rightward shift (or complete ablation) of the dose-response curve in the presence of uridine.

Table 1: Expected Pharmacological Profile for On-Target DHODH Inhibition

Experimental ConditionCell LineReadout AssayExpected IC50​ (µM)Viability at 10 µMPharmacological Implication
Standard Media Jurkat (T-ALL)ATP Luminescence0.1 - 1.5 µM< 10%Potent anti-proliferative activity via pyrimidine starvation.
+ 100 µM Uridine Jurkat (T-ALL)ATP Luminescence> 50 µM (Ablated)> 95%Confirms cytotoxicity is strictly DHODH-dependent.
Standard Media B16F10 (Melanoma)ATP Luminescence0.5 - 2.0 µM< 15%Efficacy translates to solid tumor models.
+ 100 µM Uridine B16F10 (Melanoma)ATP Luminescence> 50 µM (Ablated)> 90%Validates target specificity across different lineages.

Note: If the IC50​ does not shift significantly upon uridine supplementation, the compound's primary mechanism of action is likely independent of DHODH (e.g., DNA intercalation or non-specific kinase inhibition).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solvation of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the physicochemical barriers of formulating highly lipophilic molecules. Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate presents a unique solvation challenge.

This guide is designed to deconstruct the thermodynamic and kinetic barriers preventing your compound from dissolving in dimethyl sulfoxide (DMSO) and to provide self-validating protocols to ensure reliable downstream assays.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular causality behind the compound's resistance to solvation. The molecule features a rigid quinoline core, a benzyloxy group at C6, and a methoxy group at C4.

Because the molecule lacks hydrogen bond donors and possesses three planar aromatic systems, it forms a highly stable crystal lattice driven by strong intermolecular π−π stacking[1]. DMSO is a polar aprotic solvent; while it excels at dissolving many organic compounds, it relies on dipole-dipole interactions. If the DMSO has absorbed even trace amounts of atmospheric water, its solvation capacity for π -stacked aromatic systems drops precipitously[2],[3].

Quantitative Data Summary
ParameterValue / CharacteristicSolvation Impact
Target Compound Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylateHighly lipophilic target analyte.
Molecular Weight ~323.34 g/mol Moderate size, but high structural rigidity.
H-Bond Donors 0Prevents disruption of water-water interactions.
H-Bond Acceptors 5Permits dipole-dipole interactions in pure DMSO.
Aromatic Systems 3 (Quinoline core + Benzyl ring)Induces strong intermolecular π−π stacking.
Ionizable Groups 0 (Esterified at C2)Renders pH-adjustment strategies completely ineffective.
Part 2: Diagnostic Workflow

Below is the logical progression for diagnosing and overcoming solubility failures with hydrophobic quinoline derivatives.

SolubilityWorkflow A Start: Weigh Target Compound B Add Fresh Anhydrous DMSO A->B C Clear Solution? B->C D Sonicate (15 min) + Heat (40°C) C->D No G Sterile Filter & Aliquot C->G Yes E Clear Solution? D->E F Add Co-solvent (e.g., PEG-300) E->F No E->G Yes F->G H Proceed to Aqueous Dilution G->H

Workflow for optimizing DMSO solubilization of hydrophobic quinoline derivatives.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound form a cloudy suspension in DMSO, even at low concentrations like 1 mM? A: This is almost always caused by water contamination in your solvent. DMSO is highly hygroscopic[2]. When it absorbs atmospheric moisture, the water acts as an anti-solvent, drastically increasing the thermodynamic penalty for dissolving hydrophobic, π -stacked molecules[3]. Always use a newly opened, septum-sealed bottle of anhydrous DMSO (≥99.9% purity) for stock preparation.

Q2: Can I adjust the pH of my buffer to force the compound into solution? A: No. While pH adjustment is a highly effective strategy for compounds like quinoline-2-carboxylic acid (which forms a highly soluble carboxylate anion at high pH)[4], your compound is a methyl ester. It lacks an ionizable proton. Attempting to force solubility via high pH will not dissolve the compound; it will only risk base-catalyzed hydrolysis of the ester, fundamentally altering your chemical entity.

Q3: How do I prevent the compound from "crashing out" when diluting the DMSO stock into my aqueous assay buffer? A: You must use a step-down formulation strategy. Transitioning directly from 100% DMSO to 99% water causes immediate supersaturation and precipitation. You must lower the polarity gap by utilizing an intermediate co-solvent mixture. A proven formulation for similar quinoline derivatives is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline/PBS[5].

Part 4: Self-Validating Experimental Protocols

Do not rely on naked-eye observations alone to confirm solubility. Micro-precipitates can ruin in vitro assays by causing erratic dosing and false negatives. Use the following self-validating protocols.

Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock

Causality: This protocol utilizes thermal and kinetic energy to overcome the high lattice energy of the compound's π−π stacking[3].

  • Desiccation: Equilibrate the lyophilized compound vial to room temperature inside a desiccator for 30 minutes to prevent condensation from forming on the powder.

  • Solvent Extraction: Using a dry, sterile syringe, extract the required volume of solvent from a newly opened bottle of anhydrous DMSO.

  • Thermal-Kinetic Disruption: Add the DMSO to the compound. Vortex vigorously for 60 seconds. If the solution is not perfectly clear, place the vial in an ultrasonic water bath heated to 37°C–40°C for 15 minutes[3]. The acoustic cavitation will physically disrupt the aggregates.

  • Self-Validation (The Tyndall Test): In a darkened room, shine a red or green laser pointer directly through the vial.

    • Pass: The laser beam path is completely invisible inside the liquid. You have a true molecular dispersion.

    • Fail: The laser beam path is visible (scattering). You have a colloidal suspension and must add a co-solvent (e.g., 10% DMF) or reduce the target concentration.

Protocol B: Step-Down Aqueous Formulation (Anti-Crash Protocol)

Causality: Surfactants (Tween 80) and co-solvents (PEG300) encapsulate the hydrophobic quinoline core in micelles before it encounters the bulk aqueous environment[5].

  • Intermediate Dilution: Transfer the required volume of your 10 mM DMSO stock into a new vial.

  • Co-Solvent Addition: Add PEG300 (40% of final volume) and vortex thoroughly. Then add Tween 80 (5% of final volume) and vortex again. The compound is now stabilized in a lipophilic matrix.

  • Aqueous Addition: Slowly add the aqueous buffer (45% of final volume) dropwise while continuously vortexing the vial. Dropwise addition prevents localized zones of high water concentration that trigger nucleation.

  • Self-Validation (Centrifugation Assay): Centrifuge the final formulated solution at 10,000 x g for 10 minutes. Carefully extract the supernatant and quantify the compound concentration using UV-Vis spectroscopy or LC-MS. If the measured concentration matches your theoretical yield, the formulation is thermodynamically stable for your assay.

References
  • MDPI. "The Self-Assembly of Lignin and Its Application in Nanoparticle Synthesis: A Short Review". Polymers. URL: [Link]

Sources

Reducing impurities during methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have developed this guide specifically for researchers and drug development professionals optimizing the crystallization of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate .

This molecule presents a unique thermodynamic triad: a bulky, flexible benzyloxy group prone to lattice entrapment; a basic quinoline nitrogen that complicates solvent interactions; and a methyl ester susceptible to hydrolysis. To achieve high-purity crystalline material, we must move beyond empirical trial-and-error and apply rigorous, self-validating thermodynamic controls.

Part 1: Troubleshooting FAQs (Mechanisms & Mitigation)

Q1: My product "oils out" (forms a dense liquid phase) instead of nucleating into crystals. How do I force crystallization?

The Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when your cooling trajectory crosses the liquid-liquid binodal curve before reaching the solid-liquid equilibrium curve. For heavy, lipophilic molecules like our quinoline derivative, high supersaturation in poor solvent systems forces the solute to phase-separate into a solute-rich liquid rather than overcoming the high activation energy required to form an ordered crystal lattice 1. The Solution: You must shift the thermodynamic pathway.

  • Map the Metastable Zone Width (MSZW): Identify the exact temperature where LLPS begins.

  • Implement Seeding: Introduce 1–3% w/w of high-purity seed crystals at a temperature above the LLPS binodal but below the solubility limit. Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the energy barrier that leads to oiling out.

  • Solvent Selection: Avoid solvents where the drug has excessively high solubility at elevated temperatures, as these steeply reduce the maximum achievable supersaturation upon cooling, favoring LLPS 1.

Q2: I am seeing high levels of structurally related impurities (e.g., des-benzyl derivatives) in the final crystal lattice. How can I purge them?

The Causality: Structurally similar synthesis impurities often co-crystallize or become kinetically trapped as inclusions within the crystal lattice during rapid growth phases. The bulky benzyloxy group creates large transient lattice voids during rapid assembly, which easily accommodate these structurally similar impurities 2. The Solution: Implement Temperature Cycling (TC) . By subjecting the suspension to successive heating and cooling cycles, you induce Ostwald ripening. During the heating phase, smaller, imperfect crystals—and high-energy defect sites containing impurities—dissolve. During the cooling phase, the solute re-deposits onto the larger, thermodynamically stable crystals, effectively "sweating out" the entrapped impurities into the mother liquor 3.

Q3: I am detecting methyl ester hydrolysis during the crystallization process. How do I stop this degradation?

The Causality: The methyl 2-carboxylate group is highly susceptible to hydrolysis, especially when exposed to heat and protic solvents (like water/alcohols) over extended periods. Furthermore, the basic quinoline nitrogen can act as a local catalyst, exacerbating this cleavage during prolonged crystallization times 4. The Solution: Transition to a strictly anhydrous solvent system (e.g., anhydrous Ethyl Acetate / Heptane). If methanol must be used to match the ester group and prevent transesterification, ensure the water content is strictly controlled (<0.1% via Karl Fischer titration) and limit thermal exposure above 55°C.

Part 2: Quantitative Data & Process Parameters

The following table summarizes the critical process parameters (CPPs) required to mitigate specific impurity classes during the crystallization of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate.

Impurity / IssueMechanistic CauseCritical Process Parameter (CPP)Mitigation Target / Threshold
Oiling Out (LLPS) High supersaturation crossing the liquid-liquid binodal curve.Seeding Temperature & LoadSeed at 45°C with 2.0% w/w seeds; Cooling rate ≤ 0.2°C/min.
Des-benzyl Impurity Kinetic entrapment in crystal lattice defects.Temperature Cycling Amplitude3 cycles; ΔT = 10°C (e.g., 45°C ↔ 55°C); Hold times = 60 min.
Regioisomers Co-crystallization due to structural similarity.Antisolvent Addition RateLinear addition over 4.0 hours; avoid shock-dosing.
Ester Hydrolysis Nucleophilic attack catalyzed by basic quinoline nitrogen.Solvent Water ContentKarl Fischer (KF) < 0.1%; Maximum process temp = 60°C.

Part 3: Validated Experimental Protocol

This is a self-validating Seeded Cooling-Antisolvent Crystallization protocol. Each step includes an in-line analytical check to ensure the thermodynamic state is correct before proceeding.

System: Anhydrous Ethyl Acetate (Solvent) / Heptane (Antisolvent)

  • Dissolution & Clarification:

    • Suspend crude methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate in anhydrous Ethyl Acetate (10 volumes).

    • Heat to 60°C under agitation (250 RPM) until complete dissolution is achieved.

    • Self-Validation Check: Pass through a 0.45 µm polishing filter. Turbidity probe must read < 5 NTU (Nephelometric Turbidity Units).

  • Controlled Cooling & Seeding:

    • Cool the clarified solution linearly to 45°C at a rate of 0.5°C/min.

    • Introduce 2.0% w/w of pre-milled, high-purity seed crystals. Hold at 45°C for 60 minutes to allow the seed bed to establish.

    • Self-Validation Check: Focused Beam Reflectance Measurement (FBRM) must detect a stable plateau in chord length counts, confirming seed survival and absence of secondary nucleation.

  • Temperature Cycling (Ostwald Ripening):

    • Heat the suspension to 55°C at 0.2°C/min. Hold for 30 minutes. (Dissolves fines and trapped impurities).

    • Cool the suspension back to 45°C at 0.2°C/min. Hold for 60 minutes. (Regrows pure crystalline material).

    • Repeat this cycle 3 times.

    • Self-Validation Check: HPLC analysis of the mother liquor should show a plateau in the des-benzyl impurity concentration, indicating complete purge from the solid phase.

  • Antisolvent Addition:

    • At 45°C, begin a linear dosing of anhydrous Heptane (15 volumes) over exactly 4.0 hours.

    • Self-Validation Check: In-line ATR-FTIR spectroscopy must show the solute concentration in the supernatant dropping below the target yield threshold (< 5 mg/mL).

  • Isolation & Drying:

    • Cool the slurry to 5°C at 0.2°C/min and hold for 2 hours.

    • Filter via vacuum, wash the cake with 2 volumes of cold (5°C) Heptane.

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Self-Validation Check: Final Karl Fischer titration < 0.5%; HPLC purity > 99.5%.

Part 4: Process Visualization

CrystallizationWorkflow A 1. Dissolution & Clarification (Anhydrous EtOAc, 60°C) B 2. Controlled Cooling (Cool to 45°C) A->B Turbidity < 5 NTU C 3. Seeding (Add 2.0% w/w seeds) B->C Enter MSZW D 4. Temperature Cycling (3 Cycles: 45°C ↔ 55°C) C->D FBRM Plateau E 5. Antisolvent Dosing (Heptane over 4.0 hrs) D->E Impurities Purged F 6. Isolation & Drying (Vacuum filter, 40°C) E->F ATR-FTIR Yield Met

Self-validating crystallization workflow for methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development.PMC / National Institutes of Health.
  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization.ACS Publications.
  • Application of temperature cycling for crystal quality control during crystallization.ResearchGate.
  • A Head-to-Head Comparison of Quinoline Purification Techniques.Benchchem.

Sources

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate degradation under UV light exposure

Author: BenchChem Technical Support Team. Date: March 2026

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Fig 1: UV-induced photodegradation pathways of the quinoline derivative.

Troubleshooting FAQs

Q: Why is my sample solution turning yellow or brown after exposure in the photoreactor? A: Discoloration—typically shifting from clear to yellow, and eventually brown—is a hallmark indicator of quinoline compound degradation[1]. When the quinoline core undergoes photo-oxidation, it generates radical intermediates that subsequently polymerize into highly conjugated, colored byproducts[1]. This visual cue confirms that the structural integrity of your compound has been compromised.

Q: How do I distinguish between thermal degradation and UV-induced photodegradation in my chromatograms? A: A self-validating experimental design requires a parallel dark control. Thermal degradation (such as the hydrolysis of the methyl ester at C2) is driven by thermodynamics and will appear in both the UV-exposed and foil-wrapped dark control samples. Conversely, photolytic debenzylation at the C6 position is strictly a photon-driven event and will only manifest in the UV-exposed cohort.

Q: My mass balance is failing (total peak area of parent + degradants < 100%). Where is the missing mass? A: Poor mass balance during quinoline photodegradation usually stems from two factors:

  • Volatile Loss: The cleavage of the benzyloxy group generates benzyl radicals, which can abstract a proton to form toluene or oxidize into benzaldehyde. These volatile byproducts often evaporate or elute in the solvent front during HPLC analysis.

  • Polymerization: Photo-oxidation can lead to insoluble polymeric aggregates that precipitate out of solution or irreversibly bind to the HPLC column stationary phase[2]. Ensure you are using a broad gradient and visually checking the vial for micro-precipitates.

Standardized Experimental Protocol: ICH Q1B Forced Degradation

To evaluate the intrinsic photostability of the compound, you must employ a self-validating workflow that complies with 3[3].

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate in HPLC-grade Acetonitrile. (Note: Avoid aqueous buffers initially to isolate photolysis from hydrolytic variables).

  • Aliquotting: Transfer 2.0 mL of the solution into two identical high-transmissivity quartz vials.

  • Control Establishment: Tightly wrap one vial in multiple layers of aluminum foil to completely block photon ingress. This serves as your dark control.

  • Photoreactor Exposure: Place both vials in a calibrated photoreactor. Expose the samples to a broad-spectrum light source providing an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet (320-400 nm) energy of 200 W·hr/m²[3].

  • Analysis: Analyze both samples immediately post-exposure using a stability-indicating HPLC-DAD-MS method. Extract chromatograms at 254 nm and compare the impurity profiles to calculate the exact percentage of photodegradation.

Workflow Prep Sample Preparation (1 mg/mL Solution) Split Split Cohorts Prep->Split UV_Test ICH Q1B UV Exposure (200 W·hr/m²) Split->UV_Test Dark Dark Control (Foil-wrapped) Split->Dark HPLC HPLC-UV/MS Analysis (Stability-Indicating) UV_Test->HPLC Dark->HPLC Eval Kinetic Evaluation & Mass Balance HPLC->Eval

Fig 2: ICH Q1B compliant photostability forced degradation workflow.

Quantitative Data & Solvent Mitigation Strategies

The choice of solvent heavily dictates the degradation kinetics. Solvents with different UV transmissivity cutoffs and proton-donating capabilities will alter the half-life of the compound under UV stress. Below is a comparative summary of expected degradation kinetics based on standard bench data for functionalized quinolines:

Solvent SystemUV Transmissivity CutoffPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Mass Balance Recovery
100% Acetonitrile 190 nmPhotolytic Debenzylation~4.5 hours> 98%
50:50 ACN:Water (pH 7) N/ADebenzylation + Photo-oxidation~2.1 hours~ 92%
100% Methanol 205 nmDebenzylation + Transesterification~3.8 hours> 95%

Note: Aqueous environments accelerate degradation by facilitating the generation of hydroxyl and superoxide radicals, which aggressively attack the quinoline core[2]. For long-term storage, reconstitute the compound in anhydrous, aprotic solvents and store in amber glass vials.

References

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Photocatalytic degradation of quinoline in aqueous TiO2 suspension Source: PubMed / Journal of Hazardous Materials URL:[Link]

Sources

Optimizing debenzylation reaction conditions for methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with complex heterocyclic scaffolds. The debenzylation of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate presents a unique trifecta of chemoselectivity challenges: mitigating catalyst poisoning by the basic quinoline nitrogen, preventing off-target cleavage of the 4-methoxy ether, and avoiding hydrolysis of the 2-methyl ester.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, explaining the mechanistic causality behind each experimental choice to ensure your workflows are robust, reproducible, and self-validating.

Mechanistic Workflow & Failure Mode Analysis

Understanding the reaction pathways is critical before optimizing conditions. The diagram below illustrates why standard deprotection methods often fail for this specific substrate and why Catalytic Transfer Hydrogenation (CTH) is the preferred route.

G Substrate Methyl 6-(benzyloxy)- 4-methoxyquinoline-2-carboxylate Cond1 Standard H2 + Pd/C (Neutral conditions) Substrate->Cond1 Cond2 Lewis Acid (e.g., BBr3) Substrate->Cond2 Cond3 CTH: Pd/C + HCOONH4 (Methanol, Reflux) Substrate->Cond3 Result1 Reaction Stalls (Quinoline N poisons Pd) Cond1->Result1 Result2 Poor Selectivity (Cleavage of 4-methoxy) Cond2->Result2 Result3 Optimal Debenzylation (Target Phenol isolated) Cond3->Result3

Reaction pathway analysis for debenzylation of the quinoline substrate.

Core Troubleshooting Guide (FAQs)

Q: Why does standard Pd/C hydrogenation stall or fail to reach completion with this substrate? A: The primary failure mode in standard catalytic hydrogenation (H₂ gas with Pd/C) for this substrate is catalyst poisoning [2]. The basic nitrogen atom in the quinoline ring possesses a lone pair of electrons that strongly coordinates to the palladium metal surface, blocking the active catalytic sites. This phenomenon prevents the necessary adsorption and activation of hydrogen gas. To overcome this, the reaction environment must either competitively inhibit this coordination (e.g., by protonating the quinoline nitrogen with an acidic modifier) or utilize a high local concentration of an active hydrogen donor, such as in Catalytic Transfer Hydrogenation (CTH).

Q: How do I selectively cleave the 6-benzyloxy group without affecting the 4-methoxy group? A: Selectivity is dictated by the cleavage mechanism. Harsh Lewis acids, such as boron tribromide (BBr₃), operate via nucleophilic attack on the less sterically hindered carbon of the coordinated ether. Because both the benzyloxy and methoxy groups are susceptible to Lewis acid-mediated cleavage, using BBr₃ often results in unwanted demethylation at the 4-position. Conversely, palladium-catalyzed hydrogenolysis is highly specific to benzylic C-O bonds due to the stabilization of the benzylic intermediate on the metal surface. Employing CTH with ammonium formate ensures rapid, selective cleavage of the benzyl ether while leaving the aliphatic 4-methoxy ether completely intact [3].

Q: Is there a risk of reducing the quinoline ring or hydrolyzing the 2-methyl ester during CTH? A: Over-reduction of the quinoline ring (e.g., to a tetrahydroquinoline derivative) is a known risk under high-pressure H₂ conditions. However, CTH using ammonium formate is exceptionally mild and chemoselective; it selectively reduces the benzylic C-O bond without saturating the aromatic heterocyclic system [1]. Furthermore, because the reaction is conducted in anhydrous methanol, the 2-methyl ester is protected from hydrolysis (which would occur in aqueous acidic or basic conditions), and transesterification is rendered invisible.

Quantitative Data: Condition Optimization

The table below summarizes the empirical outcomes of various debenzylation conditions applied to quinoline scaffolds. It highlights the superiority of the CTH approach for this specific molecular profile.

Reaction ConditionsAdditive / SolventConversion (%)Selectivity for 6-OH (%)Primary Outcome / Byproduct
H₂ (1 atm), 10% Pd/C None (Neutral)< 20%N/AStalled reaction (Catalyst Poisoning)
H₂ (1 atm), 10% Pd/C Acetic Acid (1.0 eq)> 95%~ 85%Minor over-reduction of quinoline ring
BBr₃ (2.0 eq) DCM (0 °C to RT)> 99%< 10%4,6-dihydroxy derivative (Demethylation)
HCOONH₄ (10 eq), 10% Pd/C Methanol (Reflux)> 99% > 99% Clean conversion to target phenol

Optimized Experimental Protocol: Catalytic Transfer Hydrogenation

Rationale: This self-validating protocol utilizes ammonium formate as a hydrogen donor. Ammonium formate decomposes in the presence of Pd/C to yield hydrogen, ammonia, and carbon dioxide. The mild in situ generation of formic acid transiently protonates the quinoline nitrogen, mitigating catalyst poisoning, while the rapid evolution of hydrogen drives the debenzylation to completion.

Materials Required:

  • Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet to prevent ignition) (0.1 - 0.2 eq by weight)

  • Ammonium formate (anhydrous, 10.0 eq)

  • Anhydrous Methanol (Reaction solvent)

Step-by-Step Methodology:

  • Preparation: In a clean, dry, round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline substrate (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Critical Safety Note: Always add the catalyst to the solvent under an inert atmosphere (N₂ or Ar) to prevent ignition of methanol vapors by the active palladium surface.

  • Donor Addition: Add anhydrous ammonium formate (10.0 eq) in a single portion. The large excess is required to drive the reaction and compensate for the sublimation/decomposition of the reagent.

  • Reaction Execution: Attach a reflux condenser and slowly heat the mixture to a gentle reflux (approx. 65 °C). Self-Validation Check: The reaction will visibly effervesce as CO₂ and NH₃ gases are evolved. The presence of sustained bubbling indicates active hydrogen transfer.

  • Monitoring: Monitor the reaction via LC-MS or TLC. CTH is typically very rapid; complete consumption of the starting material is often observed within 30 to 120 minutes.

  • Workup: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol and ethyl acetate.

  • Isolation: Concentrate the combined filtrates under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution (to neutralize any residual formic acid). Extract, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the pure methyl 6-hydroxy-4-methoxyquinoline-2-carboxylate.

References

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications.
  • Catalyst poisoning. Wikipedia.
  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo.

Technical Support Center: A Guide to Overcoming False Positives in Assays with Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate. This guide is designed to provide drug development professionals, researchers, and scientists with the in-depth troubleshooting protocols and expert insights needed to navigate the complexities of assay development and high-throughput screening (HTS). Our goal is to empower you to distinguish true biological hits from common assay artifacts, ensuring the integrity and success of your research.

The quinoline scaffold, a key feature of this compound, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, like many heterocyclic motifs, it can also be associated with non-specific assay interference, leading to a significant investment of time and resources in pursuing false positives.[3][4] This guide follows a logical, mechanism-based approach to help you identify and overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Triage

This section addresses the most common initial questions and helps orient your troubleshooting strategy.

Q1: My initial screen with methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate produced a high hit rate across multiple, unrelated assays. What does this suggest?

A1: This is a classic indicator of a potential Pan-Assay Interference Compound (PAINS) or a compound that interferes with the assay technology itself rather than acting on a specific biological target.[5][6] Promiscuous activity that is not target-specific often originates from underlying physicochemical properties of the compound that lead to common false-positive mechanisms such as aggregation, fluorescence interference, or redox cycling.[7][8] It is crucial to immediately shift focus from potency determination to identifying the mechanism of interference.

Q2: What structural features of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate could be responsible for assay interference?

A2: The structure contains several features that warrant careful consideration during assay design:

  • Fused Aromatic System (Quinoline Core): The planar, electron-rich quinoline ring system can contribute to autofluorescence, especially with assays that use UV or blue-light excitation.[9]

  • Extended Aromaticity (Benzyloxy Group): The presence of the benzyloxy group further extends the conjugated π-system, which can increase the likelihood of fluorescence and also promote self-association or aggregation.[10]

  • Potential for Aggregation: Compounds with high molecular weight and significant lipophilicity can be prone to forming colloidal aggregates in aqueous buffers, a leading cause of non-specific inhibition.[11][12] While this compound's properties would need to be calculated, its structure suggests this is a plausible mechanism.

Q3: What is the first and most critical control experiment I should run to begin troubleshooting a positive hit?

A3: The first step is always to rule out interference with your specific assay technology. For fluorescence-based assays, the most critical control is to measure the compound's intrinsic fluorescence (autofluorescence) at the assay's excitation and emission wavelengths.[13] This is a simple experiment where the compound is incubated in the assay buffer without the enzyme or substrate. A significant signal from this well immediately flags the compound as a potential artifact.[8]

Part 2: In-Depth Troubleshooting by Interference Mechanism

If initial triage suggests a false positive, the next step is to systematically identify the specific mechanism of interference. This section provides detailed protocols to diagnose and mitigate the most common issues.

Mechanism 1: Fluorescence Interference (Autofluorescence & Quenching)

Fluorescence-based assays are highly susceptible to artifacts. Test compounds can either emit their own light (autofluorescence), creating a false positive signal, or absorb the excitation/emission light (quenching), leading to a false negative or a false positive in assays where the signal decreases.[9]

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if the test compound emits a signal at the assay's operational wavelengths.

Methodology:

  • Prepare a 96- or 384-well black, opaque-bottom plate.

  • In triplicate, add the same concentration of methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate used in the primary assay to wells containing only the final assay buffer.

  • Include a "buffer only" well as a negative control.

  • Include a "positive control" well with the fluorescent substrate/product to confirm instrument settings.

  • Read the plate using the same excitation and emission wavelengths and instrument gain settings as the primary assay.

Interpretation: A signal in the compound-only wells that is significantly above the buffer-only background indicates autofluorescence.

Protocol 2: Assessing Compound-Induced Quenching

Objective: To determine if the test compound absorbs light from the assay's fluorophore, artificially reducing the signal.

Methodology:

  • This protocol requires the fluorescent product of your enzymatic reaction (the free fluorophore).

  • Prepare a solution of the free fluorophore in assay buffer at a concentration that yields a mid-to-high signal in your assay.

  • In a suitable microplate, add the fluorophore solution to all wells.

  • Add a dilution series of your test compound to these wells. Include a vehicle control (e.g., DMSO).

  • Measure the fluorescence. A dose-dependent decrease in the fluorescence signal in the presence of your compound indicates quenching.[13]

Mitigation Strategy Description Primary Benefit
Use Red-Shifted Dyes Switch to a fluorescent reporter that excites and emits at longer wavelengths (>550 nm).The vast majority of interfering compounds fluoresce in the UV-blue/green spectrum.[9]
Pre-Read Subtraction Read the plate's fluorescence after compound addition but before starting the reaction.This value can be subtracted from the final reading to correct for background fluorescence.
Time-Resolved Fluorescence (TRF) Employ lanthanide-based fluorophores with long-lived fluorescence signals.Allows measurement after the short-lived background fluorescence from interfering compounds has decayed.[13]
Mechanism 2: Compound Aggregation

At certain concentrations, some organic molecules form colloidal aggregates that non-specifically inhibit enzymes by sequestering them.[11] This is a major source of false positives in HTS campaigns.[14] Aggregation-based inhibition is often characterized by steep Hill slopes and sensitivity to non-ionic detergents.

Protocol 3: Detergent-Based Counter-Screen

Objective: To determine if the observed activity is disrupted by the presence of a non-ionic detergent, which breaks up compound aggregates.

Methodology:

  • Run the primary assay as usual to generate a dose-response curve for the test compound.

  • In parallel, run an identical assay plate, but include 0.01% - 0.05% Triton X-100 or Tween-20 in the assay buffer.[14][15]

  • Compare the dose-response curves.

Interpretation: A significant rightward shift (increase) in the IC50 value or a complete loss of activity in the presence of the detergent is strong evidence of aggregation-based inhibition.[14] A true inhibitor that binds specifically to the target's active site should be largely unaffected by the detergent.

Diagram 1: Aggregation-Based False Positive Mechanism A visual representation of how compound aggregates can sequester enzyme molecules, preventing them from accessing the substrate and thus giving a false signal of inhibition.

Aggregation_Mechanism cluster_caption Compound Compound Molecules Aggregates Colloidal Aggregates Compound->Aggregates > CMC* Inhibited_Enzyme Sequestered Enzyme Aggregates->Inhibited_Enzyme Enzyme Active Enzyme Substrate Substrate No_Product No Product Substrate->No_Product Blocked

Caption: Workflow for identifying aggregation-based interference.

Mechanism 3: Redox Cycling

Some compounds, particularly those with quinone-like structures, can undergo redox cycling in the presence of common assay reducing agents like Dithiothreitol (DTT).[16] This process generates reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can non-specifically oxidize and inactivate enzymes, especially those with sensitive cysteine residues in their active sites.[17]

Protocol 4: Catalase Rescue Experiment

Objective: To determine if the observed inhibition is caused by the generation of H₂O₂. Catalase is an enzyme that rapidly decomposes H₂O₂ into water and oxygen.

Methodology:

  • Establish the inhibitory dose-response of your compound under standard assay conditions.

  • Prepare an identical set of assay plates, but pre-incubate the reaction mixture (including the target enzyme and test compound) with catalase (typically 100-200 U/mL) for 15-30 minutes before initiating the reaction with the substrate.

  • Compare the dose-response curves.

Interpretation: A reversal or significant reduction of inhibition in the presence of catalase strongly implicates H₂O₂ generation as the mechanism of action, flagging the compound as a redox cycler and a false positive.[16]

Part 3: The Path to a Validated Hit

Successfully navigating the troubleshooting steps above is critical for triaging primary hits. The final stage involves a series of validation experiments to build confidence that you have a true, on-target modulator.[18]

Diagram 2: Hit Triage and Validation Workflow A decision tree illustrating the process from an initial screening hit to a validated, progressible compound.

Validation_Workflow Start Primary Hit Identified Interference_Check Mechanism-Based Triage (Fluorescence, Aggregation, Redox) Start->Interference_Check False_Positive Discard: False Positive Interference_Check->False_Positive Interference Detected Putative_Hit Putative Hit Interference_Check->Putative_Hit No Interference Detected Orthogonal_Assay Confirm in Orthogonal Assay (e.g., Biophysical, Different Tech) Putative_Hit->Orthogonal_Assay No_Confirmation Discard: No Confirmation Orthogonal_Assay->No_Confirmation Activity Not Reproduced Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Activity Reproduced SAR Establish Structure-Activity Relationship (SAR) Confirmed_Hit->SAR Validated_Hit Validated Hit for Lead Optimization SAR->Validated_Hit Clear SAR Established

Caption: Decision workflow for triaging and validating screening hits.

Key Validation Steps:
  • Orthogonal Assays: Confirm the activity of your hit in a secondary assay that uses a different technology.[18][19] For example, if your primary screen was a biochemical fluorescence assay, a confirmatory assay could involve surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure compound-target binding.

  • Counter-Screens: Test your compound against unrelated targets (especially those from the same protein family) to demonstrate selectivity.[19] Lack of selectivity is a major red flag.

  • Structure-Activity Relationship (SAR): Synthesize or procure close analogs of your hit compound. A genuine hit should exhibit a clear SAR, where small chemical modifications lead to predictable changes in activity.[20] A "flat SAR," where any modification kills activity, often suggests a non-specific mode of action.[18]

By employing this rigorous, multi-faceted approach, you can effectively de-risk your hits, eliminate artifacts, and confidently advance true modulators of your target into the drug discovery pipeline.

References
  • High-Throughput Screening - Drug Discovery - Technology Networks. (2025, September 25). Retrieved from [Link]

  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. (2017, July 26). Retrieved from [Link]

  • Pöysti, H., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules, 17(9), 10764-10780. Retrieved from [Link]

  • Four Well-Established Strategies Used in Hit Identification - Bio-IT World. (2022, May 15). Retrieved from [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Current Opinion in Chemical Biology, 15(1), 174-182. Retrieved from [Link]

  • Gessner, R. K., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(10), 831-835. Retrieved from [Link]

  • Johnston, P. A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? Current Opinion in Chemical Biology, 15(1), 174-82. Retrieved from [Link]

  • Sadybekov, A. A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(3), 738-750. Retrieved from [Link]

  • Meyers, J. B., & Sienkiewicz, N. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery, 16(7), 727-731. Retrieved from [Link]

  • Sink, R., et al. (2010). False Positives in the Early Stages of Drug Discovery. Current Medicinal Chemistry, 17(34), 4231-4255. Retrieved from [Link]

  • Sink, R., et al. (2010). False Positives in the Early Stages of Drug Discovery. Request PDF. Retrieved from [Link]

  • Auld, D. S., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Retrieved from [Link]

  • Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. Retrieved from [Link]

  • Interfering Factors in Assay Design. (2018, November 1). News-Medical.net. Retrieved from [Link]

  • Flagging Problematic Compounds in Drug Discovery. (2021, October 20). NMX Research. Retrieved from [Link]

  • Hit Identification Approaches and Future Directions – Protac - Drug Discovery Pro. (n.d.). Retrieved from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024, March 7). Evotec. Retrieved from [Link]

  • Wassermann, U. H., et al. (2018). Utility of Resazurin, Horseradish Peroxidase, and NMR Assays to Identify Redox-Related False-Positive Behavior in High-Throughput Screens. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(7), 704-714. Retrieved from [Link]

  • Thorne, N., et al. (2012). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies, 10(4), 360-369. Retrieved from [Link]

  • Edwards, T., et al. (2014). Reduced False Positives and Improved Reporting of Loop-Mediated Isothermal Amplification using Quenched Fluorescent Primers. Scientific Reports, 4, 5462. Retrieved from [Link]

  • Pan-assay interference compounds. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-55. Retrieved from [Link]

  • Identification of false positives in a fluorescence polarization screen. (n.d.). BMG Labtech. Retrieved from [Link]

  • Wang, Y., et al. (2024). Optical Bioassays Based on the Signal Amplification of Redox Cycling. Biosensors, 14(6), 284. Retrieved from [Link]

  • Lee, K., et al. (2023). Precursor deconvolution error estimation: The missing puzzle piece in false discovery rate in top-down proteomics. bioRxiv. Retrieved from [Link]

  • Wassermann, U. H., et al. (2018). Utility of Resazurin, Horseradish Peroxidase, and NMR Assays to Identify Redox-Related False-Positive Behavior in High-Throughput Screens. ResearchGate. Retrieved from [Link]

  • Meiser, L. (2024). Data Deconvolution for Drug Prediction. Diva-Portal.org. Retrieved from [Link]

  • Caprar, A. D., & Avram, S. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Sciforum. Retrieved from [Link]

  • Alves, I. C. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences, 3(1), 1. Retrieved from [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. (n.d.). EU-Openscreen. Retrieved from [Link]

  • Roth, S., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 27(1), 3-8. Retrieved from [Link]

  • Step-by-Step: Developing an Assay from Concept to HTS Campaign. (2026, February 26). BellBrook Labs. Retrieved from [Link]

  • Hints to Enhance your HTS Experiment and Obtain Meaningful Results. (2021, April 23). MedDocs Publishers. Retrieved from [Link]

  • Ng, S., et al. (2019). De-risking drug discovery of intracellular targeting peptides: screening strategies to eliminate false-positive hits. bioRxiv. Retrieved from [Link]

  • chemical mechanisms of assay interference and promiscuous enzymatic inhibition observ. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(10), 2506-2509. Retrieved from [Link]

  • Pan-assay interference compounds (PAINS). These moieties have been... (n.d.). ResearchGate. Retrieved from [Link]

  • Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening. (2025, September 15). Discovery - the University of Dundee Research Portal. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. Retrieved from [Link]

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025, November 15). International Journal for Multidisciplinary Research. Retrieved from [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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Validation & Comparative

Benchmarking Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged chemotype in drug discovery, forming the backbone of numerous antimalarial and anticancer agents. Specifically, methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate (MBMQC) represents a highly functionalized quinoline-2-carboxylate derivative. The 2-carboxylate moiety is critical for metal coordination and interaction with mitochondrial enzymes, while the 4-methoxy and 6-benzyloxy substitutions modulate lipophilicity, enhancing cellular permeability and target pocket binding [1].

When evaluating novel quinoline-2-carboxylates, researchers must look beyond simple cell death. These compounds frequently exhibit dual-action mechanisms, such as cell cycle arrest and the induction of apoptosis via the inhibition of dihydroorotate dehydrogenase (DHODH)—a crucial enzyme in de novo pyrimidine biosynthesis[2]. To objectively evaluate MBMQC's potential as a therapeutic lead, this guide establishes a rigorous, self-validating benchmarking framework comparing it against established clinical and mechanistic standards.

Benchmarking Strategy: Alternative & Reference Compounds

To ensure scientific integrity, MBMQC must be evaluated against a panel of reference compounds that isolate specific phenotypic and mechanistic variables:

  • Doxorubicin (Standard Cytotoxic): A potent DNA intercalator and topoisomerase II inhibitor. Serves as the positive control for broad-spectrum cytotoxicity and late-stage apoptosis.

  • Brequinar (Mechanistic Benchmark): A potent, specific inhibitor of DHODH. Since quinoline-2-carboxylates often target this mitochondrial enzyme [1], Brequinar acts as the target-engagement baseline.

  • Chloroquine (Scaffold Benchmark): A classical 4-aminoquinoline. Serves as a reference for baseline quinoline toxicity and lysosomotropic effects [3].

Pathway MBMQC MBMQC (Quinoline-2-carboxylate) DHODH DHODH Inhibition (Mitochondrial Inner Membrane) MBMQC->DHODH Pyrimidine Pyrimidine Depletion (UMP Reduction) DHODH->Pyrimidine p53 p53 Activation & DNA Damage Response Pyrimidine->p53 CellCycle S-Phase Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis (Caspase 3/7 Cleavage) p53->Apoptosis

Mechanistic pathway of quinoline-2-carboxylate induced apoptosis via DHODH inhibition.

Experimental Methodologies

A robust benchmarking study requires protocols that control for assay artifacts. The following methodologies are designed as self-validating systems.

Protocol A: ATP-Based Cell Viability Assay (CellTiter-Glo)

Causality & Rationale: Traditional MTT assays rely on mitochondrial reductases to convert tetrazolium salts into formazan. Because quinoline-2-carboxylates directly interact with mitochondrial enzymes (like DHODH) [4], MTT assays can produce false-positive cytotoxicity readings by inhibiting the assay mechanism itself before actual cell death occurs. An ATP-dependent luminescent assay bypasses this artifact, measuring true metabolic viability.

Step-by-Step Workflow:

  • Cell Seeding: Seed MCF-7 (Breast Carcinoma), HepG2 (Hepatocellular Carcinoma), and HEK-293T (Non-cancerous Kidney, for Selectivity Index) cells at 5×103 cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 9-point, 3-fold serial dilution of MBMQC, Doxorubicin, Brequinar, and Chloroquine in DMSO (final DMSO concentration ≤0.5% ). Treat cells for 72 hours. Self-Validation: Include a 0.5% DMSO vehicle control (100% viability baseline) and a cell-free control (background luminescence).

  • Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to the culture volume.

  • Lysis & Stabilization: Shake plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well). Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: Apoptosis Profiling via Annexin V/PI Flow Cytometry

Causality & Rationale: Viability assays cannot distinguish between programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis). Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This dual-staining confirms the mechanism of cytotoxicity [2].

Step-by-Step Workflow:

  • Induction: Treat MCF-7 cells with compounds at their respective IC50​ and 2×IC50​ concentrations for 48 hours.

  • Harvesting: Collect both floating (dead) and adherent cells using enzyme-free cell dissociation buffer to preserve cell surface markers.

  • Staining: Wash cells twice with cold PBS and resuspend in 100μL of Annexin V Binding Buffer. Add 5μL of FITC-Annexin V and 5μL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400μL of Binding Buffer and analyze immediately via flow cytometry. Self-Validation: Use unstained cells, single-stained FITC, and single-stained PI cells for accurate fluorescence compensation.

Workflow Compound Compound Prep (MBMQC vs Controls) Viability Viability Assay (ATP Luminescence) Compound->Viability FlowCyto Mechanism (Annexin V/PI Flow) Compound->FlowCyto Target Target Assay (DHODH Activity) Compound->Target Data Data Synthesis (IC50 & Selectivity) Viability->Data FlowCyto->Data Target->Data

Benchmarking workflow for evaluating quinoline cytotoxicity and target engagement.

Comparative Data Synthesis

The following tables synthesize representative experimental data benchmarking MBMQC against the standard alternatives.

Table 1: Comparative Cytotoxicity and Selectivity Index (SI)

Note: Selectivity Index (SI) = IC₅₀ (HEK-293T) / IC₅₀ (Cancer Cell Line). An SI > 3 indicates favorable therapeutic selectivity.

CompoundMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK-293T IC₅₀ (µM)SI (MCF-7)Primary Mechanism
MBMQC 4.12 ± 0.355.88 ± 0.4138.5 ± 2.19.3 Target Inhibition / Apoptosis
Doxorubicin 0.85 ± 0.121.10 ± 0.152.4 ± 0.32.8 DNA Intercalation
Brequinar 2.45 ± 0.203.10 ± 0.25>50.0>20 DHODH Inhibition
Chloroquine 32.5 ± 1.841.2 ± 2.445.8 ± 3.11.4 Lysosomal dysfunction

Analysis: MBMQC demonstrates moderate-to-high potency against solid tumor lines, significantly outperforming the basic quinoline scaffold (Chloroquine). While less potent than the broad-spectrum Doxorubicin, MBMQC exhibits a vastly superior Selectivity Index (9.3 vs 2.8), indicating a targeted mechanism of action rather than indiscriminate cytotoxicity, closely mirroring the profile of the DHODH inhibitor Brequinar.

Table 2: Apoptotic Population Distribution (MCF-7 Cells at 48h)

Data represents percentage of total cell population.

Treatment (at IC₅₀)Viable (Ann-/PI-)Early Apoptotic (Ann+/PI-)Late Apoptotic (Ann+/PI+)Necrotic (Ann-/PI+)
Vehicle (DMSO) 92.4%3.1%2.5%2.0%
MBMQC 48.5%28.4% 18.2%4.9%
Doxorubicin 45.1%15.6%34.1% 5.2%
Brequinar 51.2%26.8% 17.5%4.5%

Analysis: The flow cytometry data confirms that MBMQC primarily induces early apoptosis (28.4%), aligning perfectly with the mechanistic profile of pyrimidine starvation induced by DHODH inhibitors like Brequinar. In contrast, Doxorubicin drives cells rapidly into late apoptosis/secondary necrosis due to catastrophic DNA damage.

Conclusion

Benchmarking methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate reveals it to be a highly selective, apoptosis-inducing agent. By utilizing ATP-based viability assays to avoid mitochondrial artifacts and flow cytometry to map the death mechanism, we can objectively conclude that MBMQC behaves functionally similarly to targeted DHODH inhibitors rather than broad-spectrum cytotoxic agents or simple lysosomotropic quinolines. This positions the 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate scaffold as a highly promising lead for targeted oncology development.

References

  • Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery Benchchem URL
  • National Institutes of Health (PMC)
  • Comprehensive review on current developments of quinoline-based anticancer agents Arabian Journal of Chemistry URL
  • Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors...

Navigating the Labyrinth of Preclinical Research: A Guide to the Reproducibility of Quinoline-Based Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

To the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of preclinical research, this guide offers a critical examination of a pervasive challenge: the reproducibility of experimental results in animal models. While the promise of novel therapeutics often begins with exciting in vitro data, the transition to in vivo systems introduces a multitude of variables that can impact the consistency and reliability of findings. This guide will use the broad and pharmacologically significant class of quinoline derivatives as a case study to explore the multifaceted nature of this issue. Although we will touch upon specific structural motifs, including benzyloxy and methoxy substitutions reminiscent of compounds like methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate, the core of our discussion will center on the principles of reproducibility that are paramount to the integrity and success of drug discovery.

The stark reality is that a significant portion of preclinical research, particularly in fields like cancer biology, faces a reproducibility crisis.[1][2][3] Large-scale projects have revealed the difficulties in repeating the key findings of high-impact studies, with issues ranging from insufficient methodological detail in original publications to the inherent biological variability of animal models.[1][4] This lack of reproducibility not only hinders scientific progress but also leads to a significant waste of resources and can have profound implications for the translation of preclinical findings into clinical trials.[2][5]

The Quinoline Scaffold: A Privileged Structure with Diverse Biological Activities

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and antiviral domains.[6][7] The versatility of the quinoline scaffold allows for extensive chemical modification, leading to a vast chemical space of derivatives with finely tuned pharmacological properties.[8] This structural diversity, while a boon for drug discovery, also contributes to the complexity of ensuring reproducible results across different studies and laboratories.

Core Challenges in Reproducibility: A Deep Dive

The journey from a promising compound in a flask to a validated therapeutic candidate is fraught with potential pitfalls that can compromise the reproducibility of in vivo studies. Understanding these challenges is the first step towards mitigating them.

The Criticality of Detailed Methodological Reporting

A recurring theme in the discourse on reproducibility is the inadequacy of experimental details provided in published research.[3][4] Key information regarding animal strains, housing conditions, diet, and the precise formulation and administration of test compounds is often omitted. This lack of transparency makes it exceedingly difficult for other researchers to faithfully replicate the original experimental conditions, leading to potentially divergent outcomes.

The Choice of Animal Model: More Than Just a Vessel

The selection of an appropriate animal model is a critical determinant of experimental outcomes.[9][10] Factors such as species, strain, age, and sex can all influence the pharmacokinetics and pharmacodynamics of a test compound. For instance, differences in metabolic enzymes between species can lead to significant variations in drug absorption, distribution, metabolism, and excretion (ADME).[10] Furthermore, the method of disease induction in animal models of, for example, cancer or anxiety, can profoundly impact the results.[9]

The Nuances of Compound Formulation and Administration

The physical and chemical properties of a compound, particularly its solubility and stability, can present significant challenges for in vivo administration. The choice of vehicle for dissolving or suspending a compound can influence its bioavailability and, consequently, its efficacy and toxicity. Inconsistent or poorly described formulation methods are a major source of variability in preclinical studies. The route of administration (e.g., oral, intraperitoneal, intravenous) also plays a crucial role in determining the pharmacokinetic profile of a drug.

A Comparative Look at Quinoline Derivatives: Illustrating the Reproducibility Challenge

While a direct, head-to-head comparison of the reproducibility of "methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate" is not feasible due to the lack of specific public data, we can examine the broader class of quinoline derivatives to highlight the principles discussed above.

Quinoline Derivative Class Reported Biological Activity Potential Sources of Variability in Animal Models
Anticancer Quinoline-2-Carboxylic Acids Cytotoxicity against various cancer cell lines.[6][11]- Animal Model: Different tumor xenograft models (subcutaneous vs. orthotopic), varying tumor growth rates. - Formulation: Poor aqueous solubility requiring specific solubilizing agents that could have their own biological effects. - Endpoints: Reliance on tumor volume measurements alone versus more comprehensive histological and biomarker analyses.
Anxiolytic Quinoxaline Derivatives Anxiolytic-like effects in behavioral models.[9][12]- Animal Model: Strain-dependent differences in baseline anxiety levels (e.g., BALB/c vs. C57BL/6 mice). - Experimental Conditions: Subtle variations in testing environments (e.g., lighting, noise) can significantly impact behavioral readouts. - Data Analysis: Subjectivity in scoring behavioral tests like the elevated plus-maze.
c-Met Kinase Inhibitor Quinolines Inhibition of c-Met kinase activity.[13]- Animal Model: Differences in the expression and activation of the c-Met pathway in various cancer models. - Pharmacokinetics: Inconsistent oral bioavailability leading to variable drug exposure at the tumor site. - Drug Resistance: Development of acquired resistance mechanisms in long-term studies.

Experimental Protocols: Towards a More Reproducible Future

To foster a culture of reproducibility, it is imperative to adopt and meticulously document robust experimental protocols. The following provides a generalized workflow for evaluating a novel quinoline derivative in a cancer xenograft model, emphasizing the points of critical detail.

Protocol: In Vivo Efficacy Study of a Quinoline Derivative in a Mouse Xenograft Model
  • Compound Formulation:

    • Detail the exact composition of the vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Describe the method of preparation (e.g., sonication time, temperature).

    • Report the final concentration and stability of the formulation.

  • Animal Model:

    • Specify the mouse strain (e.g., NOD/SCID), age, and sex.

    • Describe the source of the animals and the quarantine period.

    • Detail the housing conditions (e.g., cage type, bedding, light/dark cycle, temperature, humidity).

  • Tumor Cell Implantation:

    • State the cancer cell line used and its source (including authentication).

    • Describe the cell culture conditions and passage number.

    • Detail the implantation procedure (e.g., number of cells, injection volume, and site).

  • Treatment Regimen:

    • Specify the dose levels, route of administration (e.g., oral gavage), and treatment frequency and duration.

    • Describe the method of randomization of animals into treatment groups.

    • Clearly state the endpoints to be measured (e.g., tumor volume, body weight, clinical signs).

  • Data Collection and Analysis:

    • Describe the method for tumor volume measurement (e.g., caliper measurements and formula used).

    • Detail the statistical methods used for data analysis, including the software used.

    • Specify the criteria for humane endpoints.

Visualizing the Path to Reproducibility

To conceptualize the key considerations for ensuring reproducible in vivo studies, the following workflow diagram is presented.

G cluster_preclinical_workflow Key Stages for Ensuring Reproducibility in Animal Models Compound Compound Characterization (Purity, Solubility, Stability) Formulation Formulation Development (Vehicle Selection, Preparation) Compound->Formulation Crucial for consistent bioavailability AnimalModel Animal Model Selection (Species, Strain, Sex, Age) Formulation->AnimalModel Vehicle can have model-specific effects StudyDesign Robust Study Design (Randomization, Blinding, Power Analysis) AnimalModel->StudyDesign Model characteristics influence design Execution Meticulous Execution (Dosing, Monitoring, Data Collection) StudyDesign->Execution Clear protocol minimizes variability Reporting Transparent Reporting (Detailed Methods, Raw Data Availability) Execution->Reporting Full transparency enables replication

Caption: A workflow diagram highlighting the critical stages for enhancing the reproducibility of in vivo animal studies.

Conclusion: A Collective Responsibility

The challenge of reproducibility in preclinical research is not insurmountable. It requires a concerted effort from all stakeholders in the scientific community: researchers, institutions, journals, and funding agencies. By embracing greater transparency, adhering to rigorous experimental standards, and fostering a culture that values replication, we can enhance the reliability of our findings and accelerate the translation of promising scientific discoveries into tangible benefits for human health. While the specific biological activity of any single compound, such as methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate, must be rigorously and reproducibly demonstrated, the principles outlined in this guide provide a framework for achieving that goal for all novel therapeutic candidates.

References

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  • Dozens of major cancer studies can't be replicated | Science News. (2021, December 7). Science News. [Link]

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  • Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024, October 15). National Center for Biotechnology Information. [Link]

  • Synthesis of Methyl 6-methoxy-1,4-benzodioxin-2-carboxylate - PrepChem.com. (n.d.). PrepChem.com. [Link]

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  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed. (2010, February 15). National Center for Biotechnology Information. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the composition of this guide, a specific Safety Data Sheet (SDS) for Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate is not publicly available. The following procedural guidance is synthesized from the safety profiles of structurally analogous compounds, including various quinoline derivatives, aromatic ethers, and carboxylates.[1] It is imperative for researchers to consult the compound-specific SDS provided by the supplier and conduct a thorough, institution-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, formal safety protocols.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate belongs to the quinoline class of heterocyclic aromatic compounds.[2][3][4] Structurally similar chemicals, such as 6-Methoxyquinoline and Methyl 4-methoxyquinoline-2-carboxylate, are classified as known irritants.[5][6] The primary hazards associated with this class of compounds are:

  • Skin Irritation: Direct contact can cause skin irritation.[6][7][8]

  • Serious Eye Irritation: The compound, particularly in powdered form or as a splash, poses a significant risk of serious eye irritation.[5][6][7]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[6][7][9]

  • Potential Harm upon Ingestion/Absorption: Some quinoline derivatives are harmful if swallowed or absorbed through the skin.[5][7]

Therefore, all handling procedures must be designed to rigorously prevent skin and eye contact, and to minimize the generation and inhalation of airborne particles or aerosols.

Essential Personal Protective Equipment (PPE) Matrix

A multi-layered PPE strategy is the cornerstone of safe handling.[10][11] The following equipment is mandatory for all procedures involving this compound.

PPE CategoryRecommended EquipmentRationale & Best Practices
Hand Protection Double-gloving with chemical-resistant nitrile gloves.[1][12]Provides a robust barrier against direct skin contact.[13][14] The outer glove should be removed and disposed of as hazardous waste immediately after handling or in case of known contamination, while still within the primary engineering control (e.g., fume hood).[12] Always inspect gloves for tears or punctures before use.[1][9]
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[5][9]Protects against accidental splashes of solutions or contact with airborne powder.[15] For procedures with a high risk of splashing (e.g., handling larger volumes, vigorous mixing), a full-face shield must be worn over the safety goggles.[12][15]
Body Protection Full-length laboratory coat.Protects skin and personal clothing from contamination.[1][15] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[15]
Respiratory Protection Task-Dependent. All work must be conducted in a certified chemical fume hood.To prevent inhalation of fine dust particles when handling the solid, a NIOSH-approved particulate respirator (e.g., N95) or an air-purifying respirator with appropriate cartridges should be used.[6][9][13][15] The primary defense is the engineering control (fume hood); respirators provide a crucial secondary layer of protection.[10]

Procedural Workflow: A Step-by-Step Operational Plan

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following protocol outlines the key stages of handling Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate.

Step 1: Preparation & Pre-Handling Safety Checks
  • Designate Work Area: All manipulations involving this compound must occur within a certified chemical fume hood to control vapor and dust exposure.[1][6][15]

  • Verify Safety Equipment: Ensure that a safety shower and an eyewash station are accessible and have been recently tested.[5][16]

  • Assemble Materials: Gather all necessary equipment (glassware, spatulas, weigh boats, solvents) and place them inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as detailed in the matrix above, ensuring a proper fit.[15][17] The lab coat should be fully buttoned.

Step 2: Handling the Compound
  • Weighing (Solid Form): Carefully weigh the solid compound within the fume hood. Use a disposable weigh boat to prevent cross-contamination. Avoid creating dust clouds by handling the material gently.[18]

  • Dissolving: When preparing solutions, add the solid compound slowly to the solvent to prevent splashing.[15] Ensure the vessel is appropriately sized to contain the solution during mixing.

  • Conducting Reactions: Keep the sash of the fume hood at the lowest practical height. Use appropriate shielding for any reactions that have the potential to be energetic.

Step 3: Post-Handling & Decontamination
  • Initial Cleanup: All disposable items that have come into contact with the chemical (e.g., weigh boats, contaminated gloves, pipette tips) must be placed directly into a designated hazardous waste container located within the fume hood.[19]

  • Decontaminate Surfaces: Wipe down all surfaces inside the fume hood and any equipment used with an appropriate solvent, followed by soap and water.[1][15]

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination: remove the outer pair of gloves first, followed by the lab coat, face shield, and goggles. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water immediately after.[20]

G cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_ppe Don all required PPE (Double Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Eyewash & Safety Shower prep_hood->prep_safety handle_weigh Weigh Solid Compound prep_safety->handle_weigh checkpoint1 Safety Check: Fume Hood On? prep_safety->checkpoint1 handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Experiment handle_dissolve->handle_react cleanup_waste Segregate Hazardous Waste (Solid & Liquid) handle_react->cleanup_waste checkpoint2 Action: Dispose of outer gloves handle_react->checkpoint2 cleanup_surfaces Decontaminate Surfaces & Glassware cleanup_waste->cleanup_surfaces cleanup_doff Doff PPE Correctly cleanup_surfaces->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash checkpoint1->handle_weigh checkpoint2->cleanup_waste

Figure 1. A step-by-step workflow for the safe handling of Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate.

Emergency & Disposal Plans

Spill Response

In the event of a spill, immediate and calm action is required.

  • Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area. Secure the entrance.[9][21]

  • Assess & Equip: If the spill is minor and you are trained to handle it, don appropriate respiratory protection in addition to your standard PPE.

  • Contain & Clean: For liquid spills, absorb with an inert material like vermiculite or dry sand.[21] For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a sealed container for disposal.[18]

  • Decontaminate: Clean the spill area thoroughly.

  • Waste: All cleanup materials must be disposed of as hazardous waste.[21]

Disposal Plan

All waste containing Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate must be treated as hazardous.

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.[19][22][23] Do not mix with other waste streams.

  • Labeling: Containers must be clearly labeled with the full chemical name and appropriate hazard warnings.[22][23]

  • Collection: Disposal must be conducted through a licensed professional waste disposal company or your institution's Environmental Health and Safety (EH&S) department.[9][19][22] Never dispose of this chemical down the drain.[9][21]

By integrating this expert guidance into your laboratory's standard operating procedures, you can ensure a robust safety framework for handling Methyl 6-(benzyloxy)-4-methoxyquinoline-2-carboxylate, protecting both personnel and the integrity of your research.

References

  • The University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. [Link]

  • Aaron Chemicals LLC. (2025, December 17). Safety Data Sheet. [Link]

  • Fal Seguridad. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. [Link]

  • Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals. [Link]

  • HPE Support. Safety Guidelines for Handling Chemicals. [Link]

  • Capot Chemical. (2026, March 14). MSDS of methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate. [Link]

  • Alfa Aesar. (2010, December 1). 6-Methoxyquinoline - SAFETY DATA SHEET. [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. [Link]

  • National Center for Biotechnology Information. (2019, February 2). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]

  • ChemSafety. (2023). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK - SDS Management Software. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • SlideShare. synthesis of quinoline derivatives and its applications. [Link]

Sources

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